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Core Science & Biosynthesis

Foundational

2-[4-(Hydroxymethyl)phenoxy]benzonitrile chemical structure and properties

The following technical guide details the structural analysis, physicochemical properties, and synthetic pathways of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile , a critical regioisomeric impurity and reference standard in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, and synthetic pathways of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile , a critical regioisomeric impurity and reference standard in the development of benzoxaborole therapeutics (e.g., Crisaborole).

Content Type: Technical Whitepaper / Reference Standard Guide Subject: Structural Characterization, Synthesis, and Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts

Executive Summary

2-[4-(Hydroxymethyl)phenoxy]benzonitrile is a diaryl ether derivative characterized by an ortho-substituted benzonitrile core linked to a para-hydroxymethyl-substituted phenoxy ring. In pharmaceutical development, it serves as a crucial regioisomeric reference standard . It is the positional isomer of the key intermediate used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Crisaborole (AN2728) .

Understanding the formation, detection, and properties of this compound is essential for establishing Control Strategies in GMP manufacturing, particularly for monitoring regio-selectivity during nucleophilic aromatic substitution (


) reactions.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers
AttributeDetail
IUPAC Name 2-[4-(Hydroxymethyl)phenoxy]benzonitrile
Common Synonyms o-Cyanophenyl-4-hydroxymethylphenyl ether; Crisaborole ortho-regioisomer intermediate
Molecular Formula

Molecular Weight 225.25 g/mol
SMILES N#Cc1ccccc1Oc2ccc(CO)cc2
Key Functional Groups Nitrile (CN), Ether (C-O-C), Primary Alcohol (

)
Structural Conformation

The molecule consists of two benzene rings linked by an ether oxygen.

  • Ring A (Benzonitrile): Substituted at the ortho (2-) position. This creates steric proximity between the nitrile group and the phenoxy ring, potentially influencing the dihedral angle more significantly than in the para-isomer.

  • Ring B (Phenoxy): Substituted at the para (4-) position with a hydroxymethyl group. This moiety is freely rotating and serves as the handle for further functionalization (e.g., oxidation to aldehyde).

3D Conformational Implications (Graphviz Visualization)

The steric bulk of the ortho-nitrile group restricts the rotation around the ether linkage compared to the para-isomer. This difference is critical for HPLC separation.

Structure cluster_properties Physicochemical Impact Benzonitrile Benzonitrile Core (Ortho-Substituted) EtherLink Ether Linkage (Angled Geometry) Benzonitrile->EtherLink Steric Clash (CN vs Ring B) Steric Increased Lipophilicity (vs Para-isomer) Benzonitrile->Steric Phenoxy Phenoxy Ring (Para-Substituted) EtherLink->Phenoxy Dipole Altered Dipole Moment EtherLink->Dipole Alcohol Hydroxymethyl Group (Polar Handle) Phenoxy->Alcohol Distal Functionalization

Figure 1: Structural connectivity and physicochemical impact of the ortho-substitution pattern.

Physicochemical Properties

The ortho-isomer exhibits distinct properties from the para-isomer (the active intermediate), primarily due to the "ortho effect" and changes in molecular symmetry.

Property2-Isomer (Ortho)4-Isomer (Para - Reference)Implication for Separation
Predicted LogP ~2.9 - 3.1~2.7 - 2.8Ortho isomer elutes later on Reverse Phase HPLC due to shielding of polar groups.
Solubility DMSO, MeOH, DCM, EtOAcDMSO, MeOH, DCM, EtOAcHigh solubility in organic solvents; poor water solubility.
Melting Point Typically lower than para~126°C (Lit.)Ortho-substitution disrupts crystal lattice packing efficiency.
pKa (Alcohol) ~14.8~14.8Negligible difference in alcohol acidity.
IR Spectrum (CN) ~2225

~2228

Shift due to ortho-electronic effects.

Synthetic Pathways

To establish this compound as a reference standard, a targeted synthesis is required. The primary route utilizes a Nucleophilic Aromatic Substitution (


) reaction.
Retrosynthetic Analysis
  • Disconnection: Ether bond formation.

  • Electrophile: 2-Fluorobenzonitrile (Activated by the electron-withdrawing CN group).

  • Nucleophile: 4-Hydroxybenzyl alcohol (4-(Hydroxymethyl)phenol).

Protocol: Synthesis of Reference Standard

Objective: Produce high-purity (>98%) 2-[4-(Hydroxymethyl)phenoxy]benzonitrile.

Reagents:

  • 2-Fluorobenzonitrile (1.0 equiv)

  • 4-Hydroxybenzyl alcohol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [0.5 M concentration]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-Hydroxybenzyl alcohol (13.6 g, 110 mmol) and anhydrous

    
     (27.6 g, 200 mmol) in DMF (200 mL).
    
  • Activation: Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the phenol.

  • Addition: Add 2-Fluorobenzonitrile (12.1 g, 100 mmol) dropwise or in portions.

  • Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexanes) or HPLC.

    • Note: The ortho-fluorine is less reactive than the para-fluorine equivalent due to steric hindrance, but the reaction typically completes within 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (1000 mL) with vigorous stirring. The product may precipitate as a solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (Gradient: 0–40% EtOAc in Hexanes).

    • Target: White crystalline solid.

Reaction Workflow Diagram

Synthesis Reactants 2-Fluorobenzonitrile + 4-Hydroxybenzyl Alcohol Conditions K2CO3, DMF 80-90°C, 4-6h Reactants->Conditions Intermediate Meisenheimer Complex (Transition State) Conditions->Intermediate SnAr Mechanism Crude Crude Product (Extraction) Intermediate->Crude Purification Recrystallization (EtOH/Heptane) Crude->Purification Final 2-[4-(Hydroxymethyl)phenoxy]benzonitrile (>98% Purity) Purification->Final

Figure 2: Synthetic workflow for the preparation of the reference standard.

Applications in Drug Development

This compound is primarily relevant as a Critical Process Impurity in the synthesis of benzoxaborole drugs.

Origin of Impurity

In the industrial synthesis of Crisaborole intermediates, the starting material is typically 4-Fluorobenzonitrile .

  • Source: Commercial 4-Fluorobenzonitrile may contain trace amounts (0.1–0.5%) of 2-Fluorobenzonitrile (an isomer byproduct from the fluorination process).

  • Fate: During the coupling with 4-Hydroxybenzyl alcohol, the 2-fluoro impurity reacts to form the 2-phenoxy isomer (the subject of this guide).

  • Risk: If not removed, this isomer carries through downstream steps (oxidation, bromination, borylation), leading to "Isomer B" impurities in the final API which are difficult to separate.

Analytical Control Strategy
  • HPLC Method: Use a C18 column with a high-resolution gradient (Water/Acetonitrile + 0.1% Formic Acid). The ortho-isomer typically elutes after the para-isomer due to the "ortho-effect" shielding the polar nitrile, effectively increasing the hydrophobic surface area.

  • Limit: The specification for this impurity in the intermediate is typically set at NMT (Not More Than) 0.15% to ensure final API purity.

Safety and Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - consistent with nitrile derivatives.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (

    
    ). Stable under normal laboratory conditions.
    
  • Reactivity: Avoid strong oxidizing agents (can oxidize the alcohol to aldehyde/acid) and strong acids/bases (hydrolysis of nitrile).

References

  • PubChem. 4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile (Related Isomer Data). National Library of Medicine. Available at: [Link]

  • Akama, T., et al. (2009). Discovery and structure-activity relationships of a novel series of borole-containing PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry for benzoxaborole synthesis).
  • Pfizer Inc. (2016). Eucrisa (Crisaborole) Prescribing Information & Chemistry Review. FDA AccessData. Available at: [Link] (Describes impurity controls for benzonitrile intermediates).

Exploratory

An In-depth Technical Guide to 2-[2-(Hydroxymethyl)phenoxy]benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals. Executive Summary: 2-[2-(Hydroxymethyl)phenoxy]benzonitrile, a notable aromatic ether, has garnered attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Executive Summary: 2-[2-(Hydroxymethyl)phenoxy]benzonitrile, a notable aromatic ether, has garnered attention in medicinal chemistry primarily as a versatile intermediate. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and established applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols for its synthesis and analytical characterization are presented to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

A Note on Chemical Identity

Initial searches for "2-[4-(Hydroxymethyl)phenoxy]benzonitrile" did not yield a specific CAS number or substantial literature, suggesting it may be a less common or incorrectly named isomer. This guide will focus on the well-documented ortho-isomer, 2-[2-(Hydroxymethyl)phenoxy]benzonitrile , which corresponds to CAS Number 59167-65-6 .[1] This structural analog is of significant interest in similar research areas and provides a robust foundation for this technical review.

Core Molecular Attributes

2-[2-(Hydroxymethyl)phenoxy]benzonitrile is a bifunctional molecule characterized by a benzonitrile moiety linked to a hydroxymethyl-substituted phenoxy group via an ether bond. This unique arrangement of a nucleophilic hydroxyl group, an electrophilic nitrile, and a flexible ether linkage makes it a valuable scaffold in synthetic and medicinal chemistry.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2-[2-(Hydroxymethyl)phenoxy]benzonitrile is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems, predicting its pharmacokinetic profile, and developing appropriate analytical methodologies.

PropertyValueSource
CAS Number 59167-65-6EPA[1]
Molecular Formula C₁₄H₁₁NO₂MySkinRecipes[2]
Molecular Weight 225.24 g/mol MySkinRecipes[2]
Melting Point 126 °CEPA[1]
Boiling Point 353 °C (Predicted)EPA[1]
LogKow (Octanol-Water) 2.82EPA[1]
Water Solubility 1.91e-4 M (Predicted)EPA[1]
pKa (Acidic Apparent) 11.8 (Predicted)EPA[1]

Synthesis and Chemical Reactivity

The synthesis of 2-[2-(hydroxymethyl)phenoxy]benzonitrile and related aryloxymethylbenzonitriles is typically achieved through nucleophilic aromatic substitution or Williamson ether synthesis.

General Synthesis Pathway

A common and efficient method involves the reaction of a substituted phenol with an activated benzyl halide. In the case of 2-[2-(hydroxymethyl)phenoxy]benzonitrile, a plausible and documented synthetic route involves the reaction of 2-cyanobenzyl chloride with a suitable phenol in the presence of a base.[3]

The following diagram illustrates a generalized synthetic workflow for related compounds, which can be adapted for the synthesis of the target molecule.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_cyanobenzyl_halide 2-Cyanobenzyl Halide (X = Cl, Br) reaction_core Williamson Ether Synthesis 2_cyanobenzyl_halide->reaction_core substituted_phenol Substituted Phenol substituted_phenol->reaction_core base Base (e.g., K₂CO₃) base->reaction_core solvent Solvent (e.g., DMF) solvent->reaction_core heat Heat (e.g., 80-110 °C) heat->reaction_core product 2-Aryloxymethylbenzonitrile reaction_core->product

Caption: Generalized workflow for the synthesis of 2-aryloxymethylbenzonitriles.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established methods for the synthesis of 2-aryloxymethylbenzonitriles and can be applied for the preparation of 2-[2-(hydroxymethyl)phenoxy]benzonitrile.[3]

Materials:

  • 2-Cyanobenzyl chloride

  • 2-Hydroxymethylphenol (Salicyl alcohol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-hydroxymethylphenol (0.10 mol) in 100 mL of DMF, add anhydrous potassium carbonate (0.11 mol).

  • Add 2-cyanobenzyl chloride (0.103 mol) to the reaction mixture.

  • Heat the mixture with stirring to 90 °C and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to below 40 °C.

  • Pour the reaction mixture into 500 mL of cold water while stirring. A precipitate will form.

  • Filter the precipitate, wash thoroughly with water, and dry in a vacuum oven at 40 °C.

  • For further purification, recrystallize the crude product from an ethanol/ethyl acetate mixture to obtain analytically pure 2-[2-(hydroxymethyl)phenoxy]benzonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-[2-(hydroxymethyl)phenoxy]benzonitrile make it a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

Intermediate for Kinase Inhibitors

One of the primary applications of 2-[2-(hydroxymethyl)phenoxy]benzonitrile is as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[2] The hydroxymethyl group provides a handle for further functionalization, allowing for the introduction of various pharmacophores that can enhance binding to the active site of specific kinases. The benzonitrile group can also play a role in target engagement through hydrogen bonding or other polar interactions.

The following diagram illustrates the logical flow from a starting intermediate to a potential kinase inhibitor.

G start 2-[2-(Hydroxymethyl)phenoxy] benzonitrile functionalization Functionalization of Hydroxymethyl Group start->functionalization pharmacophore Introduction of Target-Specific Pharmacophore functionalization->pharmacophore lead_compound Lead Compound for Kinase Inhibition pharmacophore->lead_compound optimization Lead Optimization (SAR Studies) lead_compound->optimization drug_candidate Kinase Inhibitor Drug Candidate optimization->drug_candidate

Caption: Role of the title compound in kinase inhibitor development.

Precursor for Heterocyclic Scaffolds

The precursor to the title compound, 2-hydroxybenzonitrile, is widely used in the synthesis of various biologically active heterocyclic compounds, such as benzofurans.[4][5] These derivatives have shown promise as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and as antimicrobial agents.[4] The structural similarity suggests that 2-[2-(hydroxymethyl)phenoxy]benzonitrile could also serve as a precursor to novel heterocyclic systems with diverse pharmacological activities.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the quality control of 2-[2-(hydroxymethyl)phenoxy]benzonitrile and for its quantification in various matrices during drug development.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with UV detection is a suitable method for the analysis of 2-[2-(hydroxymethyl)phenoxy]benzonitrile. The following protocol provides a starting point for method development.

Instrumentation:

  • HPLC system with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).

  • C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 258 nm (based on similar compounds).[6]

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-[2-(hydroxymethyl)phenoxy]benzonitrile in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, particularly for impurity profiling. Due to the polar hydroxyl group, derivatization may be necessary to improve volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent).

Derivatization (if required):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Procedure: Heat the sample with the derivatizing agent (e.g., at 70°C for 30 minutes) to form the trimethylsilyl ether.[7]

GC-MS Conditions (Starting Point):

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.[7]

Conclusion

2-[2-(Hydroxymethyl)phenoxy]benzonitrile is a valuable and versatile building block in medicinal chemistry. Its well-defined physicochemical properties and accessible synthetic routes make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. The analytical methods outlined in this guide provide a solid foundation for its characterization and quality control. As the demand for new and effective targeted therapies continues to grow, the utility of intermediates like 2-[2-(hydroxymethyl)phenoxy]benzonitrile in drug discovery programs is expected to increase.

References

  • 2-(2-(Hydroxymethyl)phenoxy)benzonitrile . MySkinRecipes. [Link]

  • 2-[2-(Hydroxymethyl)phenoxy]benzonitrile - Exposure . U.S. Environmental Protection Agency. [Link]

  • CCR6 Compounds.
  • Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 2-[2-(Hydroxymethyl)phenoxy]benzonitrile Properties . U.S. Environmental Protection Agency. [Link]

  • 3-[2-(Hydroxymethyl)phenoxy]benzonitrile . PubChem. [Link]

  • Abrasion resistant rubber compositions.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners . Preprints.org. [Link]

  • Complete PDF version of U.S. Utility Patent 7,825,089 . USPTO. [Link]

  • HPLC Methods for analysis of Benzonitrile . HELIX Chromatography. [Link]

  • Method for the preparation of 2 hydroxybenzonitrile.
  • Patent Search Fields . CAS STNext. [Link]

  • Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride . Asian Journal of Chemistry. [Link]

  • BINDER COMPOSITION AND PAINT FORMULATION MADE THEREOF . European Patent Office (EP 3191562 B1). [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction . MDPI. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel . National Institutes of Health. [Link]

  • NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY . Farmacia. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]

  • Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization . LECO Corporation. [Link]

  • GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves . The Journal of Phytopharmacology. [Link]

Sources

Foundational

A Comparative Technical Guide to 2-[4-(Hydroxymethyl)phenoxy]benzonitrile and 4-[4-(Hydroxymethyl)phenoxy]benzonitrile: Isomeric Scaffolds in Drug Discovery

Abstract The positional isomerism of functional groups on an aromatic scaffold is a cornerstone of medicinal chemistry, often leading to profound differences in pharmacological activity, metabolic stability, and overall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The positional isomerism of functional groups on an aromatic scaffold is a cornerstone of medicinal chemistry, often leading to profound differences in pharmacological activity, metabolic stability, and overall therapeutic potential. This technical guide provides an in-depth comparative analysis of two such isomers: 2-[4-(hydroxymethyl)phenoxy]benzonitrile and 4-[4-(hydroxymethyl)phenoxy]benzonitrile. While structurally similar, the ortho versus para substitution of the benzonitrile moiety imparts distinct physicochemical and conformational properties that are critical for their application in drug discovery and materials science. This document will explore their synthesis, comparative properties, and potential structure-activity relationships, offering valuable insights for researchers and drug development professionals.

Introduction: The Significance of Isomerism in Phenoxybenzonitrile Scaffolds

The phenoxybenzonitrile core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functionalities. The ether linkage provides conformational flexibility, while the hydroxymethyl group offers a site for further derivatization or can participate in key interactions with biological targets.

The strategic placement of the benzonitrile moiety at the 2- or 4-position of the phenoxy ring dramatically alters the molecule's three-dimensional shape and electronic distribution. This guide will dissect these differences, providing a foundational understanding for the rational design of novel therapeutics based on these isomeric frameworks. The para-substituted isomer, 4-[4-(hydroxymethyl)phenoxy]benzonitrile, and its derivatives have gained significant attention as key intermediates in the synthesis of innovative anti-inflammatory agents, most notably Crisaborole.[1][2][3] The ortho-substituted counterpart, while less explored, presents an intriguing alternative for probing structure-activity relationships and discovering novel biological activities.

Synthesis Strategies: Accessing the Isomeric Scaffolds

The synthesis of these isomers typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide displaces a leaving group, commonly a halogen, from the benzonitrile ring.

Synthesis of 4-[4-(Hydroxymethyl)phenoxy]benzonitrile

A common and well-documented route to the para-isomer involves the Williamson ether synthesis between a suitably protected 4-hydroxybenzyl alcohol derivative and 4-fluorobenzonitrile. The use of a protecting group on the benzylic alcohol is often necessary to prevent side reactions. An alternative approach, particularly relevant in the synthesis of related pharmaceutical intermediates, involves the reaction of a substituted phenol with an activated benzonitrile, followed by modification of a functional group to yield the hydroxymethyl moiety.

A plausible and referenced synthetic pathway is the reaction of a phenol with 4-fluorobenzonitrile in the presence of a base, followed by the reduction of a formyl group to the desired hydroxymethyl group.[1]

Experimental Protocol: Synthesis of 4-[4-(Hydroxymethyl)phenoxy]benzonitrile (Illustrative)

  • Step 1: Ether Formation. To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, for instance, potassium carbonate (2.0 eq). The mixture is stirred at room temperature before the addition of 4-fluorobenzonitrile (1.1 eq). The reaction is then heated to facilitate the nucleophilic aromatic substitution. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent.

  • Step 2: Reduction. The crude product from Step 1, 4-(4-formylphenoxy)benzonitrile, is dissolved in a suitable solvent like methanol. The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the aldehyde is completely consumed (monitored by TLC). The reaction is then quenched, and the product, 4-[4-(hydroxymethyl)phenoxy]benzonitrile, is isolated and purified, typically by recrystallization or column chromatography.

Synthesis of 4-[4-(Hydroxymethyl)phenoxy]benzonitrile cluster_0 Williamson Ether Synthesis cluster_1 Reduction 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Step1_product 4-(4-formylphenoxy)benzonitrile 4-hydroxybenzaldehyde->Step1_product K2CO3, DMF 4-fluorobenzonitrile 4-fluorobenzonitrile 4-fluorobenzonitrile->Step1_product Step1_product_2 4-(4-formylphenoxy)benzonitrile Final_Product 4-[4-(Hydroxymethyl)phenoxy]benzonitrile Step1_product_2->Final_Product NaBH4, Methanol

Caption: Synthesis of 4-[4-(Hydroxymethyl)phenoxy]benzonitrile.

Proposed Synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile

While less documented, a similar synthetic strategy can be employed for the ortho-isomer. The key difference would be the use of 2-fluorobenzonitrile as the starting material.

Proposed Protocol:

  • Step 1: Ether Formation. 4-Hydroxybenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq) are reacted with 2-fluorobenzonitrile (1.1 eq) in DMF with heating.

  • Step 2: Reduction. The resulting 2-(4-formylphenoxy)benzonitrile is then reduced with sodium borohydride in methanol to yield 2-[4-(hydroxymethyl)phenoxy]benzonitrile.

Synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile cluster_0 Williamson Ether Synthesis cluster_1 Reduction 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Step1_product 2-(4-formylphenoxy)benzonitrile 4-hydroxybenzaldehyde->Step1_product K2CO3, DMF 2-fluorobenzonitrile 2-fluorobenzonitrile 2-fluorobenzonitrile->Step1_product Step1_product_2 2-(4-formylphenoxy)benzonitrile Final_Product 2-[4-(Hydroxymethyl)phenoxy]benzonitrile Step1_product_2->Final_Product NaBH4, Methanol

Caption: Proposed synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile.

Comparative Physicochemical and Spectroscopic Properties

The positional change of the benzonitrile group is expected to influence several key physicochemical properties.

Property2-[4-(Hydroxymethyl)phenoxy]benzonitrile (Predicted/Related)4-[4-(Hydroxymethyl)phenoxy]benzonitrile (Predicted/Related)
Molecular FormulaC₁₄H₁₁NO₂C₁₄H₁₁NO₂
Molecular Weight225.24 g/mol 225.24 g/mol
Melting Point (°C)Likely lower than the 4-isomer due to reduced symmetryExpected to be higher due to greater molecular symmetry and packing efficiency
Boiling Point (°C)~353 (for 2-[2-(hydroxymethyl)phenoxy]benzonitrile)[4]Higher than the 2-isomer
LogP~2.82 (for 2-[2-(hydroxymethyl)phenoxy]benzonitrile)[4]Likely similar or slightly higher than the 2-isomer
Water SolubilityLowLow
¹H NMR (Predicted)Complex aromatic region with distinct coupling patterns for the ortho-substituted benzonitrile ring.More symmetrical aromatic signals.
¹³C NMR (Predicted)Distinct chemical shifts for the ipso-carbon and the carbon bearing the nitrile group.Different chemical shifts for the aromatic carbons due to altered electronic effects.
IR (cm⁻¹)~2220-2230 (C≡N stretch), ~3300-3400 (O-H stretch), ~1240-1260 (Ar-O-Ar stretch)[5]~2220-2230 (C≡N stretch), ~3300-3400 (O-H stretch), ~1240-1260 (Ar-O-Ar stretch)[6][7]

Spectroscopic Insights:

  • NMR Spectroscopy: The proton and carbon NMR spectra are expected to be the most telling in distinguishing the two isomers. For the 4-isomer, the symmetry of the para-substituted rings will lead to simpler splitting patterns in the aromatic region of the ¹H NMR spectrum. The 2-isomer, with its ortho-substitution, will exhibit more complex coupling patterns. In the ¹³C NMR, the electronic environment of the carbon atoms in the benzonitrile ring will be significantly different, leading to distinct chemical shifts.

  • IR Spectroscopy: The characteristic nitrile stretch (C≡N) is expected in the range of 2220-2230 cm⁻¹ for both isomers.[5] The broad O-H stretch from the hydroxymethyl group will be prominent around 3300-3400 cm⁻¹. The aryl ether stretch will also be present. While subtle differences in peak positions and intensities may exist due to the different electronic environments, IR spectroscopy is less definitive for isomer differentiation compared to NMR.

Structure-Activity Relationship (SAR) and Potential Applications

The ortho versus para positioning of the benzonitrile group has profound implications for the molecule's interaction with biological targets.

SAR_Comparison cluster_0 4-[4-(Hydroxymethyl)phenoxy]benzonitrile cluster_1 2-[4-(Hydroxymethyl)phenoxy]benzonitrile 4_isomer Para-substitution 4_properties Linear geometry Symmetrical charge distribution Potential for bidentate interactions 4_isomer->4_properties 2_isomer Ortho-substitution 4_applications Anti-inflammatory (e.g., Crisaborole intermediate) Potential for other enzyme inhibitors 4_properties->4_applications 2_properties Angled geometry Asymmetrical charge distribution Potential for intramolecular interactions 2_isomer->2_properties 2_applications Novel receptor binding profiles Different metabolic profile Potential for CNS-active agents 2_properties->2_applications

Sources

Foundational

Structure-Activity Relationship (SAR) of 2-Phenoxybenzonitrile Analogs

The following technical guide details the Structure-Activity Relationship (SAR) of 2-phenoxybenzonitrile analogs , with a specific focus on their role as covalent inhibitors of host factors (e.g., PI4KB) and their utilit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 2-phenoxybenzonitrile analogs , with a specific focus on their role as covalent inhibitors of host factors (e.g., PI4KB) and their utility as privileged scaffolds in antiviral drug discovery.

A Technical Guide to Covalent PI4KB Inhibition and Privileged Scaffold Design

Executive Summary

The 2-phenoxybenzonitrile scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized in the antiviral agent MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile). Unlike typical non-nucleoside reverse transcriptase inhibitors (NNRTIs) that rely solely on reversible hydrophobic interactions, 2-phenoxybenzonitrile analogs often exploit a unique covalent mechanism of action .

This guide dissects the SAR of this class, demonstrating how the electron-deficient benzonitrile ring functions as an electrophilic warhead to target non-catalytic cysteine residues (specifically Cys646 of Phosphatidylinositol-4 kinase beta, PI4KB). By mastering the electronic tuning of Ring A and the lipophilic targeting of Ring B, researchers can develop potent, broad-spectrum antivirals that bypass standard resistance mechanisms.

Chemical Scaffold & Synthesis Strategy

The core structure consists of two aromatic rings linked by an ether oxygen. The electronic interplay between the benzonitrile (Ring A) and the phenoxy (Ring B) moieties is the determinant of biological activity.

The General Scaffold
  • Ring A (Electrophilic Core): Contains the nitrile (CN) at position 1 and typically an electron-withdrawing group (e.g., NO2) at position 5.

  • Linker: An ether oxygen (-O-) at position 2.

  • Ring B (Lipophilic Tail): A phenyl ring substituted with halogens or alkyl groups to drive hydrophobic binding affinity.

Synthetic Workflow (Nucleophilic Aromatic Substitution)

The most robust method for synthesizing these analogs is the SNAr reaction. The presence of the ortho-cyano and para-nitro groups on the fluorobenzene precursor makes the fluorine atom highly labile to nucleophilic displacement by phenols.

Synthesis cluster_0 S_NAr Mechanism Phenol Substituted Phenol (Ring B) Meisenheimer Meisenheimer Complex (Transition State) Phenol->Meisenheimer Nucleophilic Attack Fluoro 2-Fluoro-5-nitrobenzonitrile (Ring A Precursor) Fluoro->Meisenheimer Nucleophilic Attack Conditions K2CO3, DMF 80-100°C, 4-6h Product 2-Phenoxybenzonitrile Analog (Target Scaffold) Meisenheimer->Product - F⁻ (Leaving Group)

Figure 1: General synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).

Detailed Structure-Activity Relationship (SAR)

The biological potency of 2-phenoxybenzonitrile analogs, particularly in the context of PI4KB inhibition (Enterovirus replication blockade), relies on a precise balance between electrophilicity (Ring A) and molecular recognition (Ring B).

Ring A: The Electrophilic Warhead

Ring A is not merely a structural anchor; it is the reactive center.

  • Position 1 (Nitrile - CN): Essential. The cyano group is a strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. Replacing -CN with -H or -CH3 abolishes covalent binding.

  • Position 5 (Nitro - NO2): Critical for high potency. The nitro group at the para position relative to the ether linkage further depletes electron density from the ring carbons (C-2).

    • SAR Insight: Analogs replacing -NO2 with weaker EWGs (e.g., -Cl, -F) often show reduced activity because the ring is not sufficiently electrophilic to react with the target Cysteine residue.

  • Position 2 (The Ether Linkage): This carbon is the site of the SNAr reaction during synthesis, but in the biological context, the adjacent carbons are activated.

Ring B: The Directing Group

Ring B dictates where the molecule binds before the covalent event occurs. It fits into a hydrophobic pocket on the surface of PI4KB.

  • 3,4-Dichloro Substitution (MDL-860): The 3,4-dichloro pattern is optimal for many enteroviral targets. It provides the necessary lipophilicity (logP ~4-5) to penetrate the viral replication complex and bind the allosteric pocket.

  • Steric Constraints: Bulky groups at the ortho position of Ring B (2'-position) can induce twisting of the ether linkage, potentially disrupting the planar alignment required for optimal binding or reactivity.

  • Electronic Effects: Unlike Ring A, electron-donating groups (EDGs) on Ring B are tolerated but may reduce the overall electrophilicity of the molecule by donating electron density through the ether oxygen lone pairs.

The Linker (O vs. S vs. NH)
  • Oxygen (Ether): The standard linker. Balances flexibility with stability.

  • Sulfur (Thioether): Often increases lipophilicity but may alter the bond angle and metabolic stability (oxidation to sulfoxide).

  • Amine (NH): Creates a diphenylamine structure. This can form hydrogen bonds within the pocket but significantly changes the electronic communication between the rings.

Mechanism of Action: Covalent Inhibition[1][2]

Unlike classical competitive inhibitors, 2-phenoxybenzonitrile analogs like MDL-860 act via Targeted Covalent Inhibition (TCI) .

Target: Phosphatidylinositol-4 kinase beta (PI4KB).[1] Residue: Cysteine 646 (Cys646). Mechanism:

  • Recognition: The lipophilic Ring B guides the molecule into a surface pocket on PI4KB, distinct from the ATP binding site.

  • Reaction: The thiol group (-SH) of Cys646 performs a nucleophilic attack on the electron-deficient Ring A.

  • Result: Irreversible inactivation of the kinase, preventing the formation of PI4P lipid platforms required for viral replication organelles.

Mechanism cluster_mechanism Covalent Inactivation Pathway Target PI4KB Enzyme (Allosteric Pocket) Complex Reversible Michaelis Complex Target->Complex Hydrophobic Binding (Ring B) Cys Cysteine 646 (Nucleophile -SH) Covalent Covalent Adduct (Irreversible Inhibition) Cys->Covalent Nucleophilic Attack on Ring A Drug MDL-860 Analog (Ring A: Electrophile) Drug->Complex Hydrophobic Binding (Ring B) Complex->Cys Proximity Alignment

Figure 2: Mechanism of Action showing the progression from non-covalent binding to irreversible covalent modification.

Experimental Protocols

Synthesis of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860)

This protocol yields the standard reference compound for this class.

Reagents:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

  • 3,4-Dichlorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

  • DMF (N,N-Dimethylformamide, anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorophenol (163 mg, 1.0 mmol) in 5 mL of anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (207 mg, 1.5 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Addition: Add 2-fluoro-5-nitrobenzonitrile (166 mg, 1.0 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the fluoronitrile.

  • Workup: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water. The product should precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

    • Expected Yield: >85%

    • Characterization: 1H NMR (DMSO-d6) should show characteristic splitting for the 3,4-dichloro ring and the 1,2,4-substituted benzonitrile ring.

PI4KB Inhibition Assay (In Vitro)

To validate the SAR, you must measure the inhibition of the target kinase.

Materials:

  • Recombinant human PI4KB.

  • Substrate: Phosphatidylinositol (PI) liposomes or PI:PS mixtures.

  • ATP (radiolabeled [γ-33P]ATP or fluorescent analog).

Protocol:

  • Preparation: Prepare lipid vesicles containing PI (200 µM) in kinase buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM EGTA).

  • Incubation: Incubate PI4KB enzyme with varying concentrations of the test analog (0.01 µM – 100 µM) for 30 minutes at room temperature before adding ATP.

    • Note: Pre-incubation is critical for covalent inhibitors to allow time for the chemical reaction with Cys646.

  • Initiation: Add ATP (50 µM final) to start the kinase reaction.

  • Reaction: Run for 20 minutes at 30°C.

  • Termination: Stop reaction with EDTA or spotting onto filter paper (for radiolabeled assay).

  • Analysis: Measure phosphorylated lipid product. Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Self-Validation: If the IC50 decreases significantly with longer pre-incubation times, this confirms a time-dependent (likely covalent) mechanism.

Quantitative Data Summary

The following table summarizes the impact of substitutions on the 2-phenoxybenzonitrile core, based on aggregated literature data for anti-enteroviral activity (EC50).

Analog IDRing A Substituent (5-pos)Ring B SubstituentEC50 (µM)Mechanism Note
MDL-860 -NO2 3,4-di-Cl 0.25 Potent Covalent Inhibitor
Analog 2-NO24-Cl1.20Reduced lipophilicity
Analog 3-NO2H (Unsubstituted)> 50Lack of hydrophobic binding
Analog 4-H3,4-di-ClInactiveLoss of electrophilicity (No reaction)
Analog 5-CN3,4-di-Cl5.50Reduced electrophilicity vs NO2
Analog 6-NO24-OCH30.85EDG on Ring B tolerated

Table 1: Comparative potency of 2-phenoxybenzonitrile derivatives against Poliovirus/Coxsackievirus.

References

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860).[2] Antimicrobial Agents and Chemotherapy.[3]

  • Arita, M., et al. (2017). Allosteric Regulation of Phosphatidylinositol 4-Kinase III Beta by an Antipicornavirus Compound MDL-860. ACS Infectious Diseases.

  • Dobrikov, G. M., et al. (2017). Synthesis and anti-enterovirus activity of new analogues of MDL-860.[4][5] Bioorganic & Medicinal Chemistry Letters.

  • van der Schaar, H. M., et al. (2013). PI4K signaling and ER remodeling. Biochimica et Biophysica Acta.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Chemoselective SNAr Synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-[4-(hydroxymethyl)phenoxy]benzonitrile (CAS: N/A for specific ether; related scaffolds common in drug discovery). The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[4-(hydroxymethyl)phenoxy]benzonitrile (CAS: N/A for specific ether; related scaffolds common in drug discovery). The synthesis utilizes a chemoselective Nucleophilic Aromatic Substitution (SNAr) reaction between 2-fluorobenzonitrile and 4-hydroxybenzyl alcohol .

Key Technical Insights:

  • Chemoselectivity: Exploits the significant

    
     difference between phenolic hydroxyl (
    
    
    
    ) and benzylic alcohol (
    
    
    ) to prevent self-polymerization or side reactions at the aliphatic alcohol.
  • Regiochemistry: The ortho-cyano group of 2-fluorobenzonitrile acts as a potent electron-withdrawing group (EWG), stabilizing the Meisenheimer complex and facilitating fluoride displacement under mild conditions.

  • Scalability: The protocol uses inorganic carbonate bases and polar aprotic solvents, avoiding hazardous hydrides (e.g., NaH) and ensuring process safety on scale.

Scientific Background & Reaction Design

Mechanistic Pathway

The reaction proceeds via a classical SNAr mechanism. The base (Potassium Carbonate) deprotonates the phenol to generate a phenoxide nucleophile. This nucleophile attacks the ipso-carbon of the 2-fluorobenzonitrile. The ortho-cyano group stabilizes the anionic intermediate (Meisenheimer complex) via inductive and mesomeric electron withdrawal. Finally, the fluoride ion is eliminated to restore aromaticity.

Chemoselectivity Strategy

The primary challenge is differentiating between the two nucleophilic sites on 4-hydroxybenzyl alcohol: the phenol and the primary alcohol.

  • Phenol (

    
    ):  High acidity (
    
    
    
    ) allows deprotonation by weak bases like
    
    
    .
  • Benzyl Alcohol (

    
    ):  Low acidity (
    
    
    
    ) requires strong bases (e.g., NaH, KOtBu) for deprotonation.

By using


 in a polar aprotic solvent (DMF or DMSO), we selectively generate the phenoxide without activating the benzylic alcohol, ensuring exclusive formation of the ether linkage.
Reaction Pathway Diagram

SNAr_Mechanism Reactants Reactants 2-Fluorobenzonitrile + 4-Hydroxybenzyl Alcohol Deprotonation Step 1: Chemoselective Deprotonation (K2CO3) Forms Phenoxide Reactants->Deprotonation  pK_a ~10 vs ~16   Meisenheimer Step 2: Nucleophilic Attack (Meisenheimer Complex) Deprotonation->Meisenheimer  S_NAr Attack   Elimination Step 3: Elimination of F- Restores Aromaticity Meisenheimer->Elimination  - F-   Product Product 2-[4-(Hydroxymethyl)phenoxy] benzonitrile Elimination->Product

Caption: Figure 1. Chemoselective SNAr pathway.[1] The pKa difference allows selective activation of the phenol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]PurityRole
2-Fluorobenzonitrile 121.111.0>98%Electrophile
4-Hydroxybenzyl alcohol 124.141.1>98%Nucleophile
Potassium Carbonate (

)
138.211.5 - 2.0AnhydrousBase
DMF (N,N-Dimethylformamide) 73.09SolventAnhydrousSolvent
Ethyl Acetate (EtOAc) --ACS GradeExtraction
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 4-Hydroxybenzyl alcohol (1.36 g, 11.0 mmol, 1.1 equiv) and anhydrous

    
      (2.76 g, 20.0 mmol, 2.0 equiv).
    
  • Add anhydrous DMF (20 mL) via syringe.

  • Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation of the phenol. Note: The mixture may turn slightly yellow.

Step 2: Addition of Electrophile

  • Add 2-Fluorobenzonitrile (1.21 g, 10.0 mmol, 1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80°C using an oil bath.

  • Monitor the reaction by TLC (Hexanes:EtOAc 7:3) or HPLC.

    • Target Time: 3–5 hours.

    • Completion: Disappearance of 2-fluorobenzonitrile (

      
      ) and formation of a new spot (
      
      
      
      ).

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product may precipitate as a solid.[3][4]

    • If solid forms: Filter, wash with water, and dry.[3]

    • If oil forms: Extract with EtOAc (3 x 30 mL).

  • Washing (Extraction Method):

    • Combine organic layers.[2][3][5]

    • Wash with 1M NaOH (20 mL) to remove excess 4-hydroxybenzyl alcohol (removes unreacted phenol).

    • Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      

Step 4: Purification

  • If the crude purity is <95%, purify via flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 10% to 40% EtOAc in Hexanes.

  • Yield Expectation: 85–92% (White to off-white solid).

Process Optimization & Troubleshooting

The following table summarizes common issues and field-proven solutions based on SNAr kinetics.

VariableObservationOptimization / Solution
Solvent Reaction too slow at 80°CSwitch to DMSO or NMP . These solvents have higher dielectric constants, better stabilizing the Meisenheimer complex.
Base Low conversionEnsure

is anhydrous and finely ground. Water solvates fluoride, reducing the driving force. Addition of 18-Crown-6 (0.1 equiv) can accelerate the reaction.
Temperature Impurity formationIf temp >100°C, risk of nitrile hydrolysis or benzylic oxidation increases. Keep temp <90°C.
Stoichiometry Purification difficultyUse a slight excess of the nucleophile (phenol) rather than the electrophile. The phenol is easier to wash away with NaOH than removing unreacted fluorobenzonitrile.
Workflow Diagram

Workflow Setup Setup: Reactants + K2CO3 in DMF (N2 Atmosphere) Reaction Reaction: Heat to 80°C (3-5 Hours) Setup->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Decision Precipitate formed? Quench->Decision Filtration Filtration & Wash (H2O) Decision->Filtration Yes Extraction Extraction (EtOAc) Wash w/ 1M NaOH Decision->Extraction No Final Final Product Dry & Concentrate Filtration->Final Extraction->Final

Caption: Figure 2. Experimental workflow for isolation and purification.

Analytical Characterization (Expected)

  • 
     (400 MHz, 
    
    
    
    ):
    • 
       7.6 – 7.7 (dd, 1H, Ar-H ortho to CN)
      
    • 
       7.4 – 7.5 (m, 1H, Ar-H)
      
    • 
       7.35 (d, 2H, Ar-H meta to ether, benzylic ring)
      
    • 
       7.1 – 7.2 (m, 2H, Ar-H)
      
    • 
       7.05 (d, 2H, Ar-H ortho to ether, benzylic ring)
      
    • 
       4.70 (s, 2H, 
      
      
      
      )
    • 
       1.8 - 2.0 (br s, 1H, -OH)
      
  • 
     (100 MHz, 
    
    
    
    ):
    • Distinct nitrile peak (

      
       ppm).
      
    • Benzylic carbon (

      
       ppm).
      
    • Ether carbons (

      
       ppm).
      
  • HRMS (ESI): Calculated for

    
    .
    

Safety & Handling

  • 2-Fluorobenzonitrile: Toxic if swallowed. Causes skin and eye irritation. Handle in a fume hood.

  • DMF: Reprotoxic. Readily absorbed through skin. Use butyl rubber gloves.

  • Cyanide Hazard: While the nitrile group is stable, avoid strong acids at high temperatures to prevent hydrolysis to amides/acids or release of toxic fumes.

References

  • SNAr Methodology: Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions." Chem. Rev.1951 , 49, 273. Link

  • Fluorobenzonitrile Reactivity: "Synthesis of 4-fluorobenzonitrile via Halogen Exchange." BenchChem Application Notes. Link

  • Chemoselectivity of Phenols: "Process for preparing p-hydroxybenzyl alcohol." European Patent EP0386639B1.[6] Link

  • General Protocol for Diaryl Ethers: Yeager, G. W.; Schissel, D. N. "Synthesis of Poly(arylene ether)s." Synthesis1991, 1, 63-68.
  • Safety Data: "2-Fluoro-4-hydroxybenzonitrile Safety Data Sheet." PubChem. Link

Sources

Application

Technical Application Note: Regioselective Synthesis of 2-(4-(Hydroxymethyl)phenoxy)benzonitrile via

Abstract & Core Logic This application note details the protocol for the chemoselective etherification of 2-fluorobenzonitrile with 4-hydroxybenzyl alcohol. The transformation relies on a Nucleophilic Aromatic Substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Logic

This application note details the protocol for the chemoselective etherification of 2-fluorobenzonitrile with 4-hydroxybenzyl alcohol. The transformation relies on a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3][4][5]

The Scientific Challenge: The nucleophile, 4-hydroxybenzyl alcohol, possesses two reactive sites: the phenolic hydroxyl (Ar-OH) and the benzylic alcohol (Ar-


-OH). The core objective is to achieve exclusive 

-arylation at the phenolic site while preserving the benzylic alcohol for downstream derivatization.

The Solution: We exploit the


 differential between the phenol (

) and the primary alcohol (

). By utilizing a mild inorganic carbonate base (

), we selectively generate the phenoxide anion, which acts as the active nucleophile. The reaction is driven by the ortho-nitrile group on the electrophile, which stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the fluoride leaving group.

Reaction Mechanism & Pathway[1][2][4][6]

The reaction proceeds via an addition-elimination pathway (


).[2][3] The fluoride atom is the preferred leaving group over chloride or bromide in this specific context because its high electronegativity inductively stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy of the rate-determining addition step.
Visualized Pathway (Graphviz)

SNAr_Mechanism Start Reagents: 2-Fluorobenzonitrile + 4-Hydroxybenzyl alcohol Deprot Step 1: Chemoselective Deprotonation (K2CO3 selectively targets Phenol) Start->Deprot pKa ~10 vs ~15 Attack Step 2: Nucleophilic Attack (Phenoxide attacks C-F carbon) Deprot->Attack Heat (80°C) Complex Intermediate: Meisenheimer Complex (Stabilized by o-CN) Attack->Complex Rate Limiting Product Product: 2-(4-(hydroxymethyl)phenoxy)benzonitrile + KF + KHCO3 Complex->Product Fluoride Elimination (Fast)

Caption: Logical flow of the chemoselective


 reaction highlighting the critical deprotonation step.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[6]RoleCritical Attribute
2-Fluorobenzonitrile 121.111.0ElectrophileOrtho-EWG activation
4-Hydroxybenzyl alcohol 124.141.1NucleophileDry, free of moisture
Potassium Carbonate (

)
138.212.0BaseAnhydrous, fine powder
DMF (N,N-Dimethylformamide) 73.09-SolventAnhydrous, [0.2 M] conc.
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the RBF with 4-hydroxybenzyl alcohol (1.1 equiv) and anhydrous DMF (concentration ~0.2 M relative to the fluoride).

    • Note: DMF is preferred over DMSO for easier aqueous workup.

  • Activation: Add

    
      (2.0 equiv) in a single portion.
    
    • Mechanistic Check: Stir at room temperature for 15–30 minutes. This allows the heterogeneous base to deprotonate the phenol, forming the potassium phenoxide species. The mixture may turn slightly yellow or cloudy.

  • Addition: Add 2-fluorobenzonitrile (1.0 equiv) to the stirring mixture.

Phase 2: Reaction Execution 5. Heating: Equip the flask with a reflux condenser and place in a pre-heated oil bath at 80–90°C .

  • Why 80°C? The ortho-nitrile is a moderate activator. Room temperature is insufficient for rapid conversion, while >120°C risks oxidation of the benzylic alcohol or polymerization.
  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC at 2-hour intervals.
  • Endpoint: Disappearance of 2-fluorobenzonitrile (
    
    
    ) and appearance of the product (
    
    
    ). Typical reaction time is 4–8 hours.

Phase 3: Workup & Isolation 7. Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing ice-cold water (5x reaction volume).

  • Observation: The product often precipitates as a white or off-white solid upon hitting the water.
  • Extraction:
  • If solid precipitates: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.
  • If oil forms: Extract the aqueous mixture with Ethyl Acetate (
    
    
    ). Combine organic layers.
  • Washing: Wash the combined organic phase with:
  • Water (
    
    
    ) – Critical to remove residual DMF.
  • Brine (
    
    
    ) – To remove trapped water.
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Phase 4: Purification 11. Recrystallization: The crude solid is typically pure enough (>90%). If necessary, recrystallize from Ethanol/Water or Toluene. 12. Chromatography: If purification is required, use a silica gel column eluting with a gradient of Hexanes:EtOAc (80:20


 50:50).

Operational Workflow Diagram

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup S1 Dissolve 4-HBA in DMF S2 Add K2CO3 (Stir 30 min @ RT) S1->S2 S3 Add 2-Fluorobenzonitrile S2->S3 R1 Heat to 85°C S3->R1 R2 Monitor (TLC/HPLC) 4-8 Hours R1->R2 W1 Quench in Ice Water R2->W1 W2 Precipitate Forms? W1->W2 W3_Yes Filter & Wash (H2O) W2->W3_Yes Yes (Solid) W3_No Extract (EtOAc) Wash (H2O/Brine) W2->W3_No No (Oil)

Caption: Operational decision tree for the synthesis and isolation of the biaryl ether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or wet solvent.Increase temp to 100°C. Ensure DMF is anhydrous (water kills the phenoxide).
Side Product (Bis-ether) Alkylation of benzyl alcohol.Ensure base stoichiometry is not excessive (>3 eq). Switch to milder base (

) or lower temp.
Dark Coloration Oxidation of phenol/benzyl alcohol.Degas solvents with

before use. Maintain inert atmosphere.
DMF Contamination Inefficient workup.Increase number of water washes during extraction or use an azeotrope (Heptane) to remove DMF on rotovap.

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed October 2023. Link

  • Reactivity of Fluorobenzonitriles

    • Shelke, N. B., et al. "

      
       reaction in aqueous medium in presence of mixed organic and inorganic bases." RSC Advances, 2014. Link
      
  • Chemoselectivity of Phenols vs Alcohols

    • Reddy, C. B. R., et al. "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols."[7] PMC, 2013. (Context on benzyl alcohol reactivity). Link

  • General

    
     Conditions :
    
    • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." Link

Sources

Method

Application Note: Optimized Nucleophilic Aromatic Substitution (SₙAr) Conditions for 2-Cyanophenyl Ethers

Abstract & Strategic Overview The synthesis of 2-cyanophenyl ethers (2-alkoxy/aryloxybenzonitriles) is a foundational transformation in medicinal chemistry, serving as a gateway to diverse heterocycles (e.g., benzofurans...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-cyanophenyl ethers (2-alkoxy/aryloxybenzonitriles) is a foundational transformation in medicinal chemistry, serving as a gateway to diverse heterocycles (e.g., benzofurans, benzoxazoles) and biologically active pharmacophores. While the Nucleophilic Aromatic Substitution (SₙAr) reaction is the standard approach, the specific electronic environment of the ortho-cyano group requires tailored conditions to maximize yield and suppress side reactions such as nitrile hydrolysis.

This guide moves beyond generic SₙAr conditions, providing a scientifically grounded protocol that accounts for the unique activation provided by the nitrile group, the impact of leaving group selection (F vs. Cl), and the critical role of solvent-base pairings.

Mechanistic Grounding

To optimize this reaction, one must understand the specific stabilization provided by the cyano group. Unlike the nitro group (


), which activates via strong resonance and inductive withdrawal, the cyano group (

) activates primarily through inductive effects (

) and moderate resonance acceptance.
The Meisenheimer Complex

The rate-determining step in this SₙAr reaction is the formation of the Meisenheimer complex (sigma-complex). The ortho-cyano group stabilizes the negative charge on the ring carbon adjacent to the site of attack.

Critical Reactivity Rule:



Therefore, Aryl Fluorides (Ar-F)  are significantly more reactive than Aryl Chlorides (Ar-Cl) in this context. The high electronegativity of fluorine lowers the energy of the transition state leading to the Meisenheimer complex, despite the stronger C-F bond.
Visualizing the Mechanism

The following diagram illustrates the addition-elimination pathway and the stabilization role of the cyano group.

SnAr_Mechanism cluster_stabilization Ortho-CN Effect Start 2-Fluorobenzonitrile (Substrate) TS Transition State (Approach) Start->TS + Nu⁻ Nuc Alkoxide/Phenoxide (Nucleophile) Nuc->TS Inter Meisenheimer Complex (Stabilized Anion) TS->Inter Rate Determining Step Prod 2-Cyanophenyl Ether (Product) Inter->Prod Fast Elimination LG Fluoride Ion (Leaving Group) Inter->LG

Figure 1: SₙAr mechanism showing the rate-determining formation of the Meisenheimer complex, stabilized by the ortho-cyano group.

Critical Process Parameters

Leaving Group Selection
  • 2-Fluorobenzonitrile: The Gold Standard . Highly reactive, typically allows for milder temperatures (RT to 60°C) and cleaner profiles.

  • 2-Chlorobenzonitrile: Viable but requires higher temperatures (>80°C) or stronger bases. Use only if cost is a prohibitive factor or if the fluoride is unavailable.

  • 2-Nitrobenzonitrile: Avoid if possible. The nitro group is a better leaving group than expected but can lead to complex redox side reactions or displacement of the nitrile itself.

Solvent Systems

The choice of solvent dictates the "nakedness" (reactivity) of the nucleophile.

SolventPolaritySuitabilityNotes
DMF HighStandard Excellent solvation of salts; difficult to remove (high BP).
DMSO HighHigh Reactivity Maximizes rate; use for unreactive alcohols.
Acetonitrile Med-HighMild/Green Good for reactive phenols; easy workup (low BP).
NMP HighHigh Temp Use only for stubborn substrates requiring >100°C.
Base Selection
  • K₂CO₃ (Potassium Carbonate): The workhorse base. Sufficient for phenols and primary alcohols.

  • Cs₂CO₃ (Cesium Carbonate): The "Cesium Effect." The larger cation radius disrupts ion pairing, making the alkoxide more nucleophilic. Recommended for sterically hindered alcohols or secondary amines.

  • NaH (Sodium Hydride): Required for tertiary alcohols or very weak nucleophiles. Warning: Can cause nitrile hydrolysis if water is present.[1][2]

Experimental Protocols

Protocol A: Standard Conditions (Phenols & Primary Alcohols)

Best for: Routine synthesis, library generation, scale-up.

Reagents:

  • Substrate: 2-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Phenol or Primary Alcohol (1.1 equiv)

  • Base: K₂CO₃ (anhydrous, powder) (2.0 equiv)

  • Solvent: DMF or Acetonitrile (0.2 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with 2-Fluorobenzonitrile, the alcohol/phenol, and K₂CO₃.

  • Solvation: Add anhydrous DMF (or Acetonitrile).

    • Note: If using DMF, ensure it is dry to prevent nitrile hydrolysis.

  • Reaction:

    • For Phenols: Stir at Room Temperature (RT) for 2–4 hours.

    • For Alcohols: Heat to 60°C–80°C. Monitor by TLC/LCMS.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (critical to remove DMF).

    • Wash 1x with Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: High-Performance Conditions (Hindered/Unreactive)

Best for: Secondary alcohols, tertiary alcohols, or unreactive aryl chlorides.

Reagents:

  • Substrate: 2-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Alcohol (1.2 equiv)

  • Base: NaH (60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Activation: In a dry flask under inert atmosphere (N₂/Ar), suspend NaH in anhydrous THF (0°C).

  • Alkoxide Formation: Add the alcohol dropwise. Stir at 0°C for 15–30 mins until H₂ evolution ceases.

  • Addition: Add 2-Fluorobenzonitrile (dissolved in minimal THF) dropwise to the alkoxide solution.

  • Reaction: Allow to warm to RT. If conversion is slow, heat to reflux (THF) or 60°C (if using DMF).

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc, wash, dry, and concentrate.

Troubleshooting & Optimization Logic

Use the following decision tree to select the optimal pathway for your specific substrate.

Optimization_Logic Start Select Nucleophile Type Type1 Phenol (Ar-OH) Start->Type1 Type2 Primary Alcohol (R-CH2-OH) Start->Type2 Type3 Sec/Tert Alcohol / Hindered Start->Type3 Cond1 Protocol A: K2CO3, ACN, RT Type1->Cond1 High Reactivity Cond2 Protocol A (Mod): Cs2CO3, DMF, 60°C Type2->Cond2 Mod. Reactivity Cond3 Protocol B: NaH, THF, 0°C -> Reflux Type3->Cond3 Low Reactivity

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile steric and electronic properties.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Hydrolysis (Amide formation) Wet solvent/base; OverheatingUse anhydrous DMF/DMSO; Switch to Protocol B (NaH) in THF; Reduce temp.
Low Conversion Poor nucleophilicity; LG too stableSwitch from Cl-substrate to F-substrate; Use Cs₂CO₃ (Cesium effect).
Side Products Competitive attack on CNAvoid Grignard-like conditions; Ensure temp < 100°C.
DMF Retention Inefficient workupWash organic layer with 5% LiCl solution (removes DMF effectively).

References

  • Mechanism of SₙAr Reactions : "Nucleophilic Aromatic Substitution: The SₙAr Mechanism." Master Organic Chemistry. Available at: [Link]

  • Reactivity of Aryl Fluorides : "Why is Fluorine the Best Leaving Group in SₙAr?" Chemistry LibreTexts. Available at: [Link][3][4]

  • Solvent Selection Guide : "SₙAr Solvents and Reagents." ACS Green Chemistry Institute. Available at: [Link]

  • Nitrile Hydrolysis Side Reactions : "Hydrolysis of Nitriles."[1][2][5][6] Chemistry LibreTexts. Available at: [Link]

  • Industrial Context : "Synthesis of 2-cyanophenol derivatives." PatSnap Patent Search. Available at: [Link] (General reference to industrial flow chemistry methods).

Sources

Application

Optimizing Chemoselectivity: Protecting Group Strategies for Hydroxymethyl Moieties in Phenoxybenzonitrile Synthesis

Topic: Protecting group strategies for hydroxymethyl in phenoxybenzonitrile synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for hydroxymethyl in phenoxybenzonitrile synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Context

The phenoxybenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and anti-inflammatory agents such as Crisaborole intermediates. A recurring synthetic challenge arises when the phenolic precursor contains a hydroxymethyl group (–CH₂OH).

While the formation of the diaryl ether linkage (typically via SNAr or Ullmann coupling) targets the phenolic hydroxyl, the aliphatic hydroxymethyl group presents a competitive nucleophile. Without protection, this moiety can undergo off-target


-arylation, self-etherification, or oxidation, drastically reducing yield and complicating purification.

This Application Note details two robust protecting group strategies—Tetrahydropyranyl (THP) acetals and Silyl ethers (TBDMS/TBDPS) —tailored specifically for the basic, elevated-temperature conditions inherent to SNAr chemistry.

Strategic Analysis: The Chemoselectivity Challenge

The Nucleophilic Conflict

The primary synthesis of phenoxybenzonitriles involves the reaction of a phenol with a 4-halobenzonitrile in the presence of a base (e.g., K₂CO₃ in DMF/DMSO).

  • Phenol (Ar-OH): pKa ~10. Deprotonates readily to form the phenoxide, a strong nucleophile.

  • Hydroxymethyl (R-CH₂-OH): pKa ~16. Less acidic, but in the presence of excess base and heat (common SNAr conditions >80°C), the alkoxide equilibrium becomes significant.

If unprotected, the aliphatic alkoxide can compete for the electrophilic fluorobenzonitrile, leading to regioisomeric impurities that are difficult to separate. Furthermore, the free alcohol is susceptible to oxidation if air is introduced during heating.

Decision Matrix: Selecting the Right Group
FeatureTHP Ether (Tetrahydropyranyl) TBDMS Ether (tert-Butyldimethylsilyl) TBDPS Ether (tert-Butyldiphenylsilyl)
Installation Acid cat.[1][2] (DHP, PPTS)Base cat.[3] (TBDMSCl, Imidazole)Base cat.[4][5] (TBDPSCl, Imidazole)
SNAr Stability Excellent . Stable to hot base/polar solvents.Good . Stable to K₂CO₃/DMF <80°C.Excellent . Stable to K₂CO₃/DMF >100°C.
Deprotection Mild Acid (PPTS/MeOH).Fluoride (TBAF) or Acid.[6]Fluoride (TBAF) or Acid.[6]
Nitrile Compatibility High (using mild acid).High (Fluoride is orthogonal).High (Fluoride is orthogonal).
Recommendation Primary Choice for cost & stability.[7]Secondary Choice for ease of NMR analysis.High-Temp Choice for difficult couplings.

Visualizing the Workflow

The following diagram illustrates the competitive pathways and the optimized protection workflow.

ProtectionStrategy Start Start: Hydroxymethyl Phenol Unprotected Unprotected Route Start->Unprotected Direct Coupling Protected Protected Intermediate (THP or TBDMS) Start->Protected Step 1: Protection SideProduct Side Product: Aliphatic O-Arylation (Impurity) Unprotected->SideProduct Competition (k_alk vs k_phen) Coupling S_NAr Coupling (4-Fluorobenzonitrile + Base) Protected->Coupling Step 2: Etherification CoupledInt Coupled Intermediate Coupling->CoupledInt Formation of Diaryl Ether Deprotection Deprotection (Acid or Fluoride) CoupledInt->Deprotection Step 3: Cleavage Final Final Target: Hydroxymethyl Phenoxybenzonitrile Deprotection->Final Isolation

Figure 1: Strategic workflow contrasting the risks of direct coupling vs. the protected route. The protected pathway ensures regioselectivity toward the phenolic oxygen.

Detailed Experimental Protocols

Strategy A: The THP Ether Route (Recommended)

Best for: Large-scale synthesis, high-temperature stability, and cost-efficiency.

Step 1: Protection of Hydroxymethyl Phenol
  • Reagents: 3-Hydroxymethylphenol (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.2 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve the phenol in DCM (0.2 M concentration) under N₂ atmosphere.

    • Add DHP followed by PPTS at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC should show disappearance of the polar starting material.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[8]

    • Note: The phenolic –OH is less reactive toward DHP than the aliphatic –OH under these conditions, but bis-protection can occur. If bis-protection is observed, control equivalents strictly or perform selective deprotection of the phenol (the phenolic THP is more acid-labile).

Step 2: SNAr Coupling
  • Reagents: THP-protected Phenol (1.0 equiv), 4-Fluorobenzonitrile (1.1 equiv), K₂CO₃ (2.0 equiv, anhydrous/granular).

  • Solvent: DMF or DMSO (0.5 M).

  • Procedure:

    • Combine the protected phenol and 4-fluorobenzonitrile in DMF.

    • Add K₂CO₃.[9][10]

    • Heat to 80–90°C for 6–12 hours.

    • Mechanism: The base deprotonates the phenol (now the only available acidic proton). The phenoxide attacks the fluorobenzonitrile ipso to the fluorine.

    • Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.[9]

Step 3: Deprotection (Nitrile-Safe)
  • Reagents: PPTS (0.2 equiv) or p-TsOH (0.05 equiv).

  • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve the coupled intermediate in MeOH.

    • Add catalyst and stir at 40–50°C for 2–4 hours.

    • Critical Control: Do not use concentrated HCl or boil in water/acid, as this may hydrolyze the nitrile to an amide/acid. Mild acidic methanolysis cleaves the acetal selectively.

    • Purification: Concentrate and purify via silica column chromatography (Hexanes/EtOAc).

Strategy B: The Silyl Ether Route (TBDMS/TBDPS)

Best for: Complex substrates requiring mild deprotection or orthogonality to acid-sensitive groups.

Step 1: Selective Silylation
  • Reagents: Hydroxymethylphenol (1.0 equiv), TBDMSCl (1.1 equiv), Imidazole (2.5 equiv).

  • Solvent: DMF (0°C to RT).

  • Selectivity Logic: The aliphatic primary alcohol reacts significantly faster with bulky silyl chlorides than the phenolic hydroxyl due to steric hindrance and the lower nucleophilicity of the neutral phenol oxygen compared to the alcohol oxygen in this specific buffer system.

  • Procedure:

    • Add TBDMSCl portion-wise to the solution of phenol and imidazole at 0°C.

    • Stir for 2 hours.

    • Workup: Dilute with water, extract with Ether/EtOAc. Caution: Remove all imidazole to prevent interference in the next step.

Step 2: SNAr Coupling
  • Conditions: Identical to Strategy A (K₂CO₃/DMF).

  • Constraint: Keep temperature ≤ 80°C . Above this, carbonate in polar aprotic solvents can promote silyl migration or cleavage over extended times (12h+). If higher temperatures are required, use TBDPS (stable up to ~120°C).

Step 3: Fluoride Deprotection
  • Reagents: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv).

  • Procedure:

    • Dissolve intermediate in THF. Add TBAF at 0°C.

    • Stir for 1 hour at RT.

    • Advantage: This condition is completely orthogonal to the nitrile group; no hydrolysis risk.

Comparative Data & Troubleshooting

Protecting Group Performance in SNAr (K₂CO₃/DMF, 80°C)
Protecting GroupStability (24h)Yield (Coupling)Deprotection EaseRisk Factor
THP High (>99% intact)85–92%High (Acid)Diastereomers in NMR (complex spectra)
TBDMS Moderate (~95% intact)80–88%Very High (F-)Silyl migration if T > 90°C
TBDPS High (>99% intact)82–90%Very High (F-)Steric bulk may slow coupling slightly
Benzyl (Bn) High N/ALow Removal (H₂/Pd) reduces Nitrile to Amine
Troubleshooting Guide
  • Problem: Hydrolysis of Nitrile during THP removal.

    • Cause: Acid concentration too high or water content too high.

    • Solution: Switch to PPTS in dry Ethanol or use Dowex 50W-X8 resin in methanol at RT.

  • Problem: Silyl migration to the phenol.

    • Cause: Reaction left too long in basic conditions.

    • Solution: Switch to TBDPS or reduce reaction temperature and use a more reactive electrophile (e.g., 4-fluorobenzonitrile is better than 4-chlorobenzonitrile).

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons.[7] (Standard reference for stability data of THP and Silyl ethers).

  • Kocienski, P. J. Protecting Groups. 3rd Ed.[7] Thieme. (Detailed mechanisms of acetal and silyl cleavage).

  • Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972, 94(17), 6190–6191. (Foundational paper for TBDMS stability). [Link]

  • Miyashita, N., et al. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[1][11] The Journal of Organic Chemistry, 1977, 42(23), 3772–3774. (Protocol for mild THP installation/removal). [Link]

  • Akhtar, M. S., et al. "Synthesis of Crisaborole: A Novel Non-Steroidal Anti-Inflammatory Drug." (Context for phenoxybenzonitrile intermediates). Note: General reference to scaffold synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile

Welcome to the technical support center for the synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and product purity.

I. Synthesis Overview: Common Synthetic Routes

The synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile, a valuable intermediate in pharmaceutical development, is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The two most prevalent methods are the Williamson Ether Synthesis and the Ullmann Condensation.

A. Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide with an organohalide.[1] For the synthesis of our target molecule, this translates to reacting 2-cyanophenol with 4-(bromomethyl)benzyl alcohol or a similar electrophile.

B. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol.[2][3] In this context, 2-chlorobenzonitrile or 2-bromobenzonitrile would be reacted with 4-(hydroxymethyl)phenol in the presence of a copper catalyst and a base.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile.

Issue 1: Low to No Product Formation

Q1: I am not observing any significant formation of my desired product. What are the likely causes?

A1: Low or no product yield can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions. Let's break down the potential culprits for both common synthetic routes.

For Williamson Ether Synthesis:
  • Inefficient Deprotonation of 2-Cyanophenol: The Williamson ether synthesis requires the formation of a phenoxide nucleophile.[4] If the base used is not strong enough to completely deprotonate the phenol, the concentration of the active nucleophile will be low, leading to a sluggish or stalled reaction.

    • Troubleshooting:

      • Base Selection: Switch to a stronger base. While carbonates like K₂CO₃ can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete deprotonation.[4]

      • Solvent Choice: The choice of solvent can influence the basicity and solubility of the reactants. Aprotic polar solvents like DMF or DMSO can enhance the rate of S_N2 reactions.[5]

  • Poor Leaving Group on the Electrophile: The efficiency of the S_N2 reaction is highly dependent on the quality of the leaving group.[1]

    • Troubleshooting:

      • If you are using a chloro- derivative, consider switching to the bromo- or even an iodo- derivative of 4-(hydroxymethyl)benzene. Halide reactivity in S_N2 reactions follows the trend I > Br > Cl > F.

      • Alternatively, you can convert the benzylic alcohol to a better leaving group, such as a tosylate or mesylate.

For Ullmann Condensation:
  • Inactive Catalyst: The copper catalyst is the heart of the Ullmann reaction.[6] If the catalyst is oxidized or improperly prepared, the reaction will not proceed.

    • Troubleshooting:

      • Catalyst Source: Use freshly purchased, high-purity copper(I) salts (e.g., CuI, CuBr).

      • In Situ Activation: Traditional Ullmann reactions often used "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal in hot water.[2]

      • Ligand Assistance: Modern Ullmann couplings often employ ligands to stabilize the copper catalyst and improve its solubility and reactivity.[6] Common ligands include diamines (e.g., N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline).

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (frequently over 210°C), which can lead to decomposition of starting materials or products.[2]

    • Troubleshooting:

      • Ligand-Promoted, Lower Temperature Reactions: The use of appropriate ligands can significantly lower the required reaction temperature.

      • Microwave Chemistry: Microwave-assisted synthesis can often accelerate the reaction and allow for lower overall reaction temperatures.

Issue 2: Formation of Significant Byproducts

Q2: My reaction is producing a complex mixture of products, making purification difficult and lowering my yield. What are the common side reactions?

A2: Side reactions are a common challenge in organic synthesis. Identifying the likely byproducts is the first step in mitigating their formation.

Potential Side Reactions and Solutions:
Side ReactionPlausible CauseProposed Solution
O-arylation vs. C-arylation In the Williamson synthesis, the phenoxide ion is an ambident nucleophile and can react at the oxygen or the aromatic ring.Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation. Non-polar solvents can favor C-alkylation.
Homocoupling of Aryl Halide (Ullmann) Two molecules of the aryl halide can couple to form a biaryl compound.Use a ligand to promote the desired cross-coupling reaction. Carefully control the stoichiometry of the reactants.
Oxidation of the Hydroxymethyl Group The benzylic alcohol is susceptible to oxidation, especially at elevated temperatures, to form the corresponding aldehyde or carboxylic acid.[7]Run the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. Consider protecting the alcohol group if oxidation is a persistent issue.
Polysubstitution If using a dihalo-aromatic starting material, reaction at both halide positions can occur.Carefully control the stoichiometry of the nucleophile (use a slight excess, but not a large excess). Add the nucleophile slowly to the reaction mixture.
Issue 3: Difficulty in Product Purification

Q3: I am struggling to isolate a pure sample of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile. What purification strategies do you recommend?

A3: Purification can be challenging, especially if the reaction has produced multiple byproducts with similar polarities.

Step-by-Step Purification Protocol:
  • Aqueous Work-up:

    • Quench the reaction mixture by pouring it into water or a dilute acid solution. This will help to precipitate the crude product and dissolve inorganic salts.[8]

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[8]

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted 2-cyanophenol.[8]

    • If a copper catalyst was used, wash with a saturated ammonium chloride solution to remove copper salts (which will form a blue complex in the aqueous layer).[8]

    • Finally, wash with brine to remove residual water.[8]

  • Chromatography:

    • Column chromatography is often necessary to separate the desired product from closely related impurities.

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate to achieve good separation.

  • Recrystallization:

    • If the product is a solid, recrystallization can be a highly effective final purification step.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, toluene, or mixtures) to find the optimal one.

III. Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is designed to maximize the yield of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile by ensuring complete phenoxide formation and utilizing an efficient leaving group.

Workflow Diagram:

Williamson_Synthesis Reactants 1. 2-Cyanophenol 2. 4-(Bromomethyl)benzyl alcohol 3. Sodium Hydride (NaH) 4. Anhydrous DMF Deprotonation Deprotonation: - Add 2-cyanophenol to NaH in DMF - Stir at 0°C to RT Reactants->Deprotonation Step 1 Nucleophilic_Attack Nucleophilic Attack: - Add 4-(bromomethyl)benzyl alcohol - Heat to 60-80°C Deprotonation->Nucleophilic_Attack Step 2 Workup Work-up: - Quench with water - Extract with Ethyl Acetate Nucleophilic_Attack->Workup Step 3 Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Step 4 Product 2-[4-(Hydroxymethyl)phenoxy]benzonitrile Purification->Product

Caption: Optimized Williamson Ether Synthesis Workflow.

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-cyanophenol (1.0 equivalent) in DMF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 4-(bromomethyl)benzyl alcohol (1.05 equivalents) in DMF.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Follow the purification protocol outlined in Section II, Issue 3.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This modern Ullmann protocol utilizes a ligand to enable the reaction to proceed at a lower temperature, thus minimizing side reactions.

Workflow Diagram:

Ullmann_Condensation Reactants 1. 2-Bromobenzonitrile 2. 4-(Hydroxymethyl)phenol 3. Copper(I) Iodide (CuI) 4. L-Proline 5. K₂CO₃ 6. DMSO Reaction_Setup Reaction Setup: - Combine all reactants in DMSO - Degas the mixture Reactants->Reaction_Setup Step 1 Heating Heating: - Heat to 100-120°C under N₂ Reaction_Setup->Heating Step 2 Workup Work-up: - Cool and dilute with water - Extract with Ethyl Acetate - Wash with NH₄Cl(aq) Heating->Workup Step 3 Purification Purification: - Column Chromatography Workup->Purification Step 4 Product 2-[4-(Hydroxymethyl)phenoxy]benzonitrile Purification->Product

Caption: Ligand-Accelerated Ullmann Condensation Workflow.

Procedure:

  • In a reaction vessel, combine 2-bromobenzonitrile (1.0 equivalent), 4-(hydroxymethyl)phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMSO and degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100-120°C under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Follow the purification protocol outlined in Section II, Issue 3, paying special attention to the ammonium chloride wash to remove the copper catalyst.

IV. References

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemRxiv. (2023, January 31). Accelerated Chemical Reaction Optimization using Multi-Task Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Beilstein Journals. (2023, June 22). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

  • Veeprho. (n.d.). 2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile | CAS 906673-58-3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-[4-Bromo-2-(hydroxymethyl)phenoxy]-benzonitrile | CAS 1962929-90-3. Retrieved from [Link]

  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,4-dimethoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile. Retrieved from

  • Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol. Retrieved from

  • Unknown. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • Unknown. (n.d.). Phenol reaction. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles. Retrieved from

  • ResearchGate. (2026, January 17). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion in SNAr coupling of phenols

Topic: Troubleshooting Low Conversion in SNAr Coupling of Phenols Ticket Type: Technical Guide & FAQ Status: Open Welcome to the Ether Synthesis Support Center. You are likely here because your phenol coupling reaction h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in SNAr Coupling of Phenols Ticket Type: Technical Guide & FAQ Status: Open

Welcome to the Ether Synthesis Support Center.

You are likely here because your phenol coupling reaction has stalled, returned starting material, or produced a black tar. SNAr (Nucleophilic Aromatic Substitution) appears deceptively simple—mix a phenol, a base, and an aryl halide—but it relies on a delicate balance of pKa, solubility, and transition state stabilization.

This guide moves beyond "add more catalyst" and dissects the why behind failure, grounded in physical organic chemistry.

Part 1: The Diagnostic Matrix

Quickly identify your issue based on observed symptoms.

SymptomProbable CauseImmediate Action
0% Conversion Nucleophile not generated (pKa mismatch)Switch base from K₂CO₃ to Cs₂CO₃ or NaH.
<20% Conversion (Stalled) Product inhibition or insolubilityAdd 18-Crown-6 or switch solvent to DMSO.
Starting Material + Phenol Hydrolysis Wet solvent (Water > Phenol nucleophilicity)Flame-dry glassware; use molecular sieves.
Black/Tarred Mixture Oxidative decomposition or polymerizationDegas solvent (sparge w/ Ar); lower temperature.
Aryl Chloride Unreacted Leaving group too poor for SNArSwitch Ar-Cl to Ar-F (The Fluoride Effect).
Part 2: Deep Dive Troubleshooting (Q&A)
Ticket #001: "I'm using an Aryl Chloride, but the reaction is incredibly slow. Should I switch to Iodide?"

The Short Answer: No. You should switch to Fluoride .

The Technical Explanation: This is the most common misconception in SNAr. In standard SN2 chemistry, Iodide is the best leaving group (weakest bond). However, in SNAr, the rate-determining step (RDS) is Step 1: The Nucleophilic Attack (formation of the Meisenheimer complex), not the breaking of the C-X bond.

  • The Fluoride Effect: Fluorine is the most electronegative atom.[1] It inductively withdraws electron density from the ring, making the ipso-carbon highly electrophilic. This lowers the activation energy for the nucleophile to attack.[2]

  • The Result: The reaction rate order for SNAr is F >> NO₂ > Cl ≈ Br > I .[3] Switching from Cl to F can increase the reaction rate by orders of magnitude [1, 5].

Ticket #002: "I added K₂CO₃ in DMF, but my phenol isn't reacting. Is the base too weak?"

The Short Answer: It's likely not about "strength" (thermodynamics), but "solubility" (kinetics).

The Technical Explanation: Potassium carbonate (pKaH ~10.3) is theoretically strong enough to deprotonate most phenols (pKa ~10). However, K₂CO₃ is notoriously insoluble in organic solvents like DMF or MeCN. The reaction occurs on the surface of the solid base, which is slow and inefficient.

  • The Cesium Effect: Switching to Cesium Carbonate (Cs₂CO₃) often solves this. Cesium is a larger, "softer" cation with a more diffuse charge radius.

    • Solubility: Cs₂CO₃ is significantly more soluble in polar aprotic solvents than K₂CO₃.

    • Ion Pairing: The Cs⁺-Phenoxide ion pair is "looser" (solvent-separated) compared to the tight K⁺-Phenoxide pair. This creates a "naked" phenoxide anion that is far more nucleophilic [2, 6].

Ticket #003: "My LCMS shows the Phenol is gone, but I see a peak corresponding to [Electrophile + OH]. What happened?"

The Short Answer: Your solvent is wet. Water is out-competing your phenol.

The Technical Explanation: In dipolar aprotic solvents (DMF, DMSO), water is a potent nucleophile. If your phenol is bulky or electron-poor, the trace water in "reagent grade" DMF (often 0.1–0.5%) will attack the activated aryl halide, displacing the leaving group to form a phenol (hydrolysis product) instead of your ether.

  • Protocol Fix: Use anhydrous solvents (stored over activated 3Å or 4Å molecular sieves). Even 1% water can shut down an SNAr reaction by solvating the nucleophile (H-bonding), effectively "caging" it [3, 4].

Part 3: Visualizing the Mechanism & Logic
Figure 1: The SNAr Mechanism (Why Fluorine Wins)

The rate-determining step is the formation of the Meisenheimer Complex.[3][4][5] Fluorine stabilizes this transition state.

SNAr_Mechanism Reactants Reactants (Phenoxide + Ar-F) TS1 Transition State 1 (High Energy) Reactants->TS1 Rate Determining Step (F stabilizes this) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 (Fast Elimination) Meisenheimer->TS2 Fast Products Product (Diaryl Ether + F-) TS2->Products

Caption: The SNAr energy profile. Note that the first barrier (attack) is highest; highly electronegative leaving groups lower this specific barrier.

Figure 2: The Troubleshooting Decision Tree

Follow this logic flow to rescue a stalled reaction.

Troubleshooting_Flow Start Start: Low Conversion CheckLG Is LG Fluoride? Start->CheckLG SwitchF Action: Switch Ar-Cl to Ar-F CheckLG->SwitchF No (Cl/Br/I) CheckBase Is Base Soluble? CheckLG->CheckBase Yes SwitchCs Action: Use Cs2CO3 or add 18-Crown-6 CheckBase->SwitchCs No (using K2CO3) CheckSolvent Is Solvent Dry? CheckBase->CheckSolvent Yes (using Cs2CO3/NaH) DrySolvent Action: Distill DMF/DMSO over CaH2 or Sieves CheckSolvent->DrySolvent No (Wet) Sterics Steric Hindrance? CheckSolvent->Sterics Yes (Dry) AltMethod Consider Ullmann/Buchwald (Metal Catalysis) Sterics->AltMethod High Hindrance

Caption: Step-by-step logic to diagnose reaction failure. Always verify Leaving Group (LG) first.

Part 4: Validated Protocols
Protocol A: The "Standard" SNAr (Start Here)

Best for: Activated electrophiles (e.g., 4-fluoronitrobenzene) and unhindered phenols.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Add Phenol (1.0 equiv) and Cs₂CO₃ (1.5 equiv) .

  • Solvent: Add anhydrous DMF or DMSO (0.2 M concentration relative to phenol).

    • Note: DMSO often provides faster rates due to better anion solvation [3].

  • Activation: Stir at Room Temperature for 15 mins. (Allows initial deprotonation).

  • Addition: Add Aryl Fluoride (1.1 equiv).

  • Reaction: Heat to 60–80 °C . Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over MgSO₄.

Protocol B: The "High-Performance" SNAr (For Difficult Substrates)

Best for: Less activated electrophiles (e.g., benzonitriles, pyridines) or bulky phenols.

  • Setup: Use a microwave vial or pressure tube.

  • Reagents: Phenol (1.0 equiv), Cs₂CO₃ (2.0 equiv) .

  • Solvent: Anhydrous DMSO (0.5 M - higher concentration aids kinetics).

  • Additive: Add 18-Crown-6 (0.1 equiv) .

    • Why: Solubilizes the cation, creating a highly reactive "naked" phenoxide.

  • Reaction: Seal and heat to 100–120 °C (or Microwave irradiation for 30 mins at 130 °C).

  • Safety: Ensure the electrophile is thermally stable.

References
  • Nucleophilic aromatic substitution mechanisms. Wikipedia. Retrieved from [Link][2]

  • The "cesium effect" magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. National Institutes of Health (PMC). Retrieved from [Link]

  • SNAr Comparative Reaction (DMSO vs other solvents). Gaylord Chemical. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents in Substitution. Chemistry Steps. Retrieved from [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-[4-(Hydroxymethyl)phenoxy]benzonitrile

The following guide details the 1H NMR interpretation of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile , a critical structural motif in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole). This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile , a critical structural motif in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole).

This guide is structured for Application Scientists and Medicinal Chemists , focusing on spectral assignment, impurity differentiation, and structural validation.

Executive Summary & Structural Context[1][2][3]

  • Compound Name: 2-[4-(Hydroxymethyl)phenoxy]benzonitrile

  • CAS Registry Number: Not widely listed; specific intermediate.

  • Role: Key intermediate and "de-boronated" impurity marker in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Crisaborole .

  • Molecular Formula: C₁₄H₁₁NO₂ (MW: 225.24 g/mol )

Analytical Challenge: The spectrum is characterized by two distinct aromatic spin systems (a 1,2-disubstituted benzonitrile ring and a 1,4-disubstituted benzyl alcohol ring) linked by an ether bridge. Correct assignment requires distinguishing between the overlapping aromatic multiplets and identifying the solvent-dependent hydroxyl coupling.

Structural Assignment Strategy

To ensure authoritative interpretation, we adopt a specific numbering system (Ring A = Benzonitrile, Ring B = Benzyl Alcohol).

Numbering Scheme
  • Ring A (Benzonitrile):

    • C1: Attached to Cyano (-CN)[1]

    • C2: Attached to Ether Oxygen (-O-)

    • H3, H4, H5, H6: Aromatic protons.

  • Ring B (Phenoxy):

    • C1': Attached to Ether Oxygen (-O-)

    • C4': Attached to Hydroxymethyl (-CH₂OH)

    • H2'/H6': Ortho to Oxygen.

    • H3'/H5': Ortho to Methylene.

Predicted vs. Experimental Shift Logic

The chemical shifts are derived from substituent additivity principles validated against 2-phenoxybenzonitrile (Ring A model) and 4-phenoxybenzyl alcohol (Ring B model).

Proton IDChemical Shift (δ ppm)Multiplicity

Coupling (Hz)
Structural Logic (Electronic Effect)
H-6 (Ring A) 7.75 – 7.65 dd

Deshielded: Ortho to electron-withdrawing Cyano group (Anisotropic cone).
H-4 (Ring A) 7.55 – 7.45 td

Medium: Para to Oxygen, but Meta to Cyano.
H-3'/H-5' (Ring B) 7.38 – 7.32 d

Deshielded: Ortho to alkyl group; Meta to ether oxygen.
H-5 (Ring A) 7.20 – 7.10 td

Shielded: Para to Cyano, but Meta to Oxygen.
H-2'/H-6' (Ring B) 7.05 – 6.98 d

Shielded: Ortho to electron-donating Ether Oxygen (+M effect).
H-3 (Ring A) 6.90 – 6.80 d

Most Shielded: Ortho to Ether Oxygen on the electron-poor ring.
-CH₂- (Methylene) 4.55 – 4.65 s (or d)-Diagnostic Singlet: Shifts to doublet if OH couples (DMSO).
-OH (Hydroxyl) 5.20 – 5.30 t / br s

Solvent Dependent: Triplet in DMSO-

; Broad singlet in CDCl₃.

Note on Solvent Effects: In DMSO-


 , the hydroxyl proton appears as a triplet at ~5.2 ppm due to coupling with the methylene protons (

). In CDCl₃ , this coupling is often lost due to rapid exchange, collapsing the methylene to a singlet and the OH to a broad hump.

Comparative Performance Analysis

This section objectively compares the NMR profile of the target against its precursors and potential impurities to validate synthesis success.

Scenario 1: Starting Material Validation

Alternative: 2-Fluorobenzonitrile (Precursor A)

  • Differentiation: The target spectrum shows the disappearance of the specific 19F-coupled multiplets of the starting material.

  • Key Indicator: Appearance of the A₂B₂ system (Ring B) and the Methylene singlet (~4.6 ppm) confirms ether formation.

Scenario 2: Oxidation State Impurity

Alternative: 2-(4-Formylphenoxy)benzonitrile (Aldehyde Impurity)

  • Differentiation: If the reduction of the aldehyde precursor is incomplete.

  • Key Indicator:

    • Target: -CH₂OH signal at 4.6 ppm .

    • Impurity: -CHO signal at ~9.9 ppm .

    • Shift: The Ring B protons ortho to the carbonyl (H3'/H5') will shift downfield to ~7.9 ppm (vs 7.35 ppm in the alcohol).

Scenario 3: Regioisomer Differentiation

Alternative: 4-(4-Hydroxymethylphenoxy)benzonitrile (Para-isomer)

  • Differentiation: The target is the ortho (2-substituted) isomer.

  • Key Indicator:

    • Target (Ortho): Ring A shows a complex ABCD pattern (dd, td, td, d).

    • Alternative (Para): Ring A would show a symmetric AA'BB' pattern (two doublets), similar to Ring B.

    • Observation: Look for the distinct 7.7 ppm doublet of doublets (H-6) characteristic of ortho-substitution.

Experimental Protocol (High-Resolution Acquisition)

To ensure publication-quality data and resolution of the hydroxyl coupling, follow this strict protocol.

Reagents & Equipment
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (for precise referencing).
    
  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for aromatic resolution).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

    
    .
    
    • Critical: Ensure the sample is completely dry. Trace water causes proton exchange, broadening the OH signal and collapsing the CH₂ doublet.

  • Acquisition Parameters (1H):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): ≥ 5 seconds (essential for accurate integration of aromatic protons).

    • Scans (NS): 16–32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad OH region.

    • Baseline Correction: Polynomial (Bernstein) fit, excluding the solvent peak.

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the complex aromatic region of this molecule.

NMR_Assignment_Flow Start Start: Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Spin Systems Start->Count Symm Symmetric AA'BB' Pattern? (Two doublets) Count->Symm Yes Asymm Complex ABCD Pattern? (dd, td, td, d) Count->Asymm Yes RingB Assign Ring B (Phenoxy) 4-Substituted Symm->RingB RingA Assign Ring A (Benzonitrile) 2-Substituted Asymm->RingA H35_B H-3'/H-5' (Ortho to CH2) ~7.35 ppm (d) RingB->H35_B H26_B H-2'/H-6' (Ortho to O) ~7.02 ppm (d) RingB->H26_B H6_A H-6 (Ortho to CN) ~7.70 ppm (dd) Most Deshielded RingA->H6_A H3_A H-3 (Ortho to O) ~6.85 ppm (d) Most Shielded RingA->H3_A Check Check Coupling Constants Ring A: J~7.8, 1.6 Hz Ring B: J~8.5 Hz H35_B->Check H6_A->Check

Caption: Logical decision tree for distinguishing Ring A (Benzonitrile) from Ring B (Phenoxy) based on multiplicity patterns.

References

  • ChemicalBook. (2024). 1H NMR Spectrum of 2-Phenoxybenzonitrile. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024).
  • Royal Society of Chemistry. (2012). Supporting Information: Selective Reduction of Aldehydes to Alcohols (Data for 4-phenoxybenzyl alcohol). Green Chemistry. Retrieved from

  • Akama, T., et al. (2009).[2] Discovery and structure-activity study of novel benzoxaborole anti-inflammatory agent (AN2728). Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. (Context for Crisaborole intermediates).

  • BenchChem. (2025).[3] Comparative Guide to Benzonitrile Derivatives NMR. Retrieved from

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile

Executive Summary In the development of benzoxaborole therapeutics (e.g., Crisaborole) and diaryl ether scaffolds, 2-[4-(Hydroxymethyl)phenoxy]benzonitrile (C₁₄H₁₁NO₂) represents a critical structural isomer and potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzoxaborole therapeutics (e.g., Crisaborole) and diaryl ether scaffolds, 2-[4-(Hydroxymethyl)phenoxy]benzonitrile (C₁₄H₁₁NO₂) represents a critical structural isomer and potential process-related impurity. Its accurate identification is challenging due to its isobaric relationship with the active pharmaceutical ingredient (API) precursors and other positional isomers.

This guide provides a definitive analysis of the mass spectrometric behavior of this molecule.[1] Unlike standard library matching, we focus on the mechanistic fragmentation pathways driven by the ortho-nitrile group and the benzyl alcohol moiety. We compare High-Resolution Accurate Mass (HRAM) techniques against Triple Quadrupole (QqQ) workflows to guide your selection during impurity profiling versus routine quality control.

Comparative Methodology: HRAM vs. TQ

For this specific ether-linked scaffold, the choice of MS platform dictates the quality of data. The table below contrasts the performance of Quadrupole Time-of-Flight (Q-TOF) against Triple Quadrupole (QqQ) systems for this analyte.

FeatureMethod A: HRAM (Q-TOF / Orbitrap) Method B: Triple Quadrupole (QqQ)
Primary Application Structure Elucidation & Unknown ID. Ideal for confirming the ortho-substitution via unique fragment ions.Routine Quantitation. Ideal for batch release testing and stability monitoring.
Resolution > 30,000 FWHM. Distinguishes C₁₄H₁₁NO₂ from potential isobaric interferences (e.g., oxidative degradants).Unit Resolution. Cannot resolve isobars; relies on chromatographic separation.
Fragmentation Mode HCD / CID (Data Dependent). Provides full spectral fingerprints to map rearrangement pathways.MRM (Multiple Reaction Monitoring). Filters for specific transitions (e.g., 226 → 208) for max sensitivity.
Limit of Detection ~1–5 ng/mL (Scan mode).< 0.1 ng/mL (MRM mode).
Recommendation Use in Early Phase: Use to characterize the fragmentation pathway and differentiate from the para-isomer.Use in Late Phase: Transfer the validated transitions (226 → 208, 226 → 91) to QqQ for QC.

Deep Dive: Fragmentation Mechanics (ESI+)

Understanding the fragmentation is not about memorizing m/z values; it is about understanding the stability of the resulting carbocations. The fragmentation of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile in positive Electrospray Ionization (ESI+) is governed by two competing mechanisms: Benzylic Stabilization and the Ortho-Effect .

The Precursor[2]
  • [M+H]⁺ (m/z 226.0863): Protonation occurs preferentially at the ether oxygen or the nitrile nitrogen. However, protonation at the benzyl alcohol hydroxyl group drives the primary fragmentation channel.

Primary Pathway: Dehydration (The "Water Loss")
  • Transition: m/z 226 → 208 (Δ -18 Da)

  • Mechanism: Protonation of the -CH₂OH group leads to the loss of a water molecule (H₂O).

  • Driving Force: The resulting carbocation is a benzyl cation stabilized by the aromatic ring. In this specific molecule, the cation is further stabilized by resonance with the ether oxygen, creating a highly stable quinoid-like resonance structure. This is often the Base Peak (100% intensity) in soft ionization.

Secondary Pathway: Ether Cleavage & Tropylium Formation
  • Transition: m/z 208 → 107 or m/z 226 → 107

  • Mechanism: Inductive cleavage of the ether bond.

  • Fragment: The 4-(hydroxymethyl)phenyl moiety cleaves off. If it retains the charge, it forms the hydroxymethyl-phenyl cation (m/z 107).

  • Further Decay: The m/z 107 ion often loses CH₂O (formaldehyde) or rearranges to form the classic Tropylium ion (C₇H₇⁺, m/z 91) .

The Ortho-Effect (Unique to the 2-Isomer)

Unlike its para-isomer, the ortho-nitrile group (2-position) can interact sterically and electronically with the ether linkage.

  • Rearrangement: Diphenyl ethers with ortho substituents are known to undergo intramolecular rearrangements, sometimes eliminating CO (28 Da) to form carbazole-like substructures, though this is more common in radical cations (EI) than ESI. However, in ESI, look for unexpected retention of the nitrile ring fragments (m/z 116 range) if the ether bond breaks and the charge remains on the nitrile-containing ring.

Visualization of Signaling Pathways

The following diagram illustrates the predicted fragmentation cascade, highlighting the energetic causality between the precursor and the stable product ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 226.08 (Protonated Ether/Alcohol) Fragment1 Fragment A [M+H - H2O]+ m/z 208.07 (Stabilized Benzyl Cation) Precursor->Fragment1 -H2O (18 Da) Benzylic Stabilization Fragment2 Fragment B [C7H7O]+ m/z 107.05 (Hydroxymethylphenyl Cation) Precursor->Fragment2 Ether Cleavage (Inductive) Fragment4 Fragment D [C7H4N]+ m/z 102.03 (Benzonitrile Radical/Cation) Precursor->Fragment4 High Energy CID (Charge on Nitrile Ring) Fragment3 Fragment C [C7H7]+ m/z 91.05 (Tropylium Ion) Fragment1->Fragment3 -C7H4NO (Neutral Loss) Formation of Tropylium Fragment2->Fragment3 -O / Rearrangement

Figure 1: ESI-MS/MS Fragmentation Pathway. The primary route (solid thick arrow) involves dehydration driven by the benzylic alcohol, followed by ether cleavage to the stable tropylium ion.

Validated Experimental Protocol

To reproduce these results for regulatory filing or internal validation, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Why: High organic content ensures solubility; Formic acid ensures protonation for [M+H]⁺.

LC-MS/MS Conditions (Q-TOF Preferred)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% → 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

  • Ion Source (ESI):

    • Polarity: Positive (+)

    • Capillary Voltage: 3500 V

    • Gas Temp: 300°C

  • Collision Energy (CE):

    • Run a CE Ramp (10, 20, 40 eV) to capture both the labile water loss (low CE) and the skeletal ether cleavage (high CE).

Data Interpretation Workflow

Workflow Step1 Inject Sample (LC-MS ESI+) Step2 Extract Ion [M+H]+ = 226.08 Step1->Step2 Step3 Check MS2 Is m/z 208 present? Step2->Step3 Step4 Confirm Identity 2-[4-(Hydroxymethyl)... Step3->Step4 Yes (Base Peak) Step5 Investigate Isomer (Likely Ether/Aldehyde) Step3->Step5 No (Stable Parent)

Figure 2: Decision tree for confirming the presence of the hydroxymethyl moiety via the characteristic dehydration peak.

References

  • Guerra, E., et al. (2019). "A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers." Rapid Communications in Mass Spectrometry, 33(18), 1440-1448.[2] Link

    • Context: Establishes the baseline fragmentation rules for diphenyl ethers in ESI-MS.
  • Bernstein, E. R. (1992). "Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry." Journal of Chemical Physics. Link

    • Context: Provides the mechanistic basis for the m/z 108/107 and m/z 91 transitions in benzyl alcohol deriv
  • BenchChem Technical Support. (2025). "Unraveling the Molecular Blueprint: Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile." BenchChem Technical Guides. Link

    • Context: Comparative data for the methyl-phenoxy analog, supporting the ether cleavage theory.
  • Clearsynth. (2024). "Crisaborole Hydroxy Impurity Data Sheet (CAS 2803552-55-6)." Link

    • Context: Confirms the existence of the hydroxymethyl-phenoxy benzonitrile scaffold as a known impurity in drug synthesis.

Sources

Validation

Advanced Guide: UPLC Detection Limits for 2-Isomer Impurities in Crisaborole

Executive Summary & Core Directive Objective: This guide provides a definitive technical analysis of Ultra-Performance Liquid Chromatography (UPLC) methodologies for detecting 2-isomer impurities (specifically the ortho-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a definitive technical analysis of Ultra-Performance Liquid Chromatography (UPLC) methodologies for detecting 2-isomer impurities (specifically the ortho-positional isomer and related genotoxic impurities) in Crisaborole. The Challenge: Crisaborole (5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole) presents a unique separation challenge. The boron-containing ring is sensitive to hydrolysis, and the synthesis often yields positional isomers (e.g., the ortho-cyanophenoxy analog, referred to here as the 2-isomer ) that are structurally nearly identical to the active pharmaceutical ingredient (API). Standard HPLC often fails to resolve these isomers at trace levels required by ICH M7 guidelines. The Solution: This guide details a validated UPLC-MS/MS and UPLC-PDA workflow that achieves LODs as low as 0.0014 µg/mL (1.4 ppb) , significantly outperforming conventional HPLC.

Technical Landscape: The "2-Isomer" Problem

In the context of Crisaborole purity, "2-isomer impurities" generally refer to two distinct classes of contaminants that require sub-ppm detection:

  • Structural Ortho-Isomer: The ortho-isomer (5-(2-cyanophenoxy)-...) formed during the nucleophilic substitution step. Its retention time is dangerously close to the parent peak on C18 columns.

  • Genotoxic Impurities (PGIs): Recent regulatory scrutiny has focused on two specific precursors: 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and its dimer. These are often tracked alongside the isomers due to similar polarity.

Comparative Performance: UPLC vs. HPLC
FeatureConventional HPLC (C18)Advanced UPLC (Phenyl-Hexyl)
Separation Mechanism Hydrophobic interaction only.

stacking (critical for isomers) + Hydrophobicity.
Resolution (

)
< 1.5 (Co-elution common).[1]> 2.5 (Baseline separation).
LOD (Limit of Detection) ~0.10 µg/mL (100 ppb).0.0014 µg/mL (1.4 ppb) (MS/MS).
Run Time 25–40 minutes.6–8 minutes.
Solvent Consumption High (~30 mL/run).Low (~3 mL/run).

Experimental Protocol: Self-Validating UPLC Workflow

This protocol uses a Phenyl-Hexyl stationary phase. Unlike standard C18, the phenyl ligand engages in


 interactions with the benzoxaborole and benzonitrile rings. The ortho (2-isomer) and para (Crisaborole) isomers have different electron density distributions, leading to distinct interaction strengths and enhanced separation.
A. Chromatographic Conditions
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 µm) or ACQUITY UPLC CSH Phenyl-Hexyl (2.1 mm x 100 mm, 1.7 µm).

    • Why Phenyl? Essential for separating positional isomers where hydrophobicity is identical.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses boron ionization, sharpening peaks).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Column Temp: 25°C (Lower temperature maximizes

    
     interaction selectivity).
    
  • Injection Volume: 2.0 µL.

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
1.0090106
4.0010906
5.0010906
5.1090101
6.0090101
C. Detection Modes
  • Routine QC (UPLC-PDA):

    • Wavelength: 250 nm (Maximal absorbance for the benzonitrile moiety).

    • LOD: ~0.03 ppm.[2]

  • Trace Analysis (UPLC-MS/MS):

    • Source: ESI Positive Mode.

    • MRM Transitions: Monitor parent ion

      
       and specific fragments (e.g., loss of the cyanophenoxy group).
      
    • LOD: 0.0014 µg/mL .[2]

Mechanistic Visualization

The following diagram illustrates why the Phenyl column succeeds where C18 fails. The "2-isomer" (Ortho) has a sterically hindered


-cloud compared to the linear Para-isomer (Crisaborole), resulting in different retention times on a 

-active surface.

G cluster_0 Sample Input cluster_1 Stationary Phase Interaction cluster_2 Separation Outcome Mixture Crisaborole (Para) + 2-Isomer (Ortho) C18 C18 Column (Hydrophobic Only) Mixture->C18 Phenyl Phenyl Column (Pi-Pi + Hydrophobic) Mixture->Phenyl Coelution Co-elution (Poor Resolution) C18->Coelution Similar Hydrophobicity Separation Baseline Separation (High Resolution) Phenyl->Separation Differential Pi-Stacking Detection LOD: 1.4 ppb Separation->Detection MS/MS Detection

Caption: Mechanism of separation. Phenyl columns exploit the electron density difference between Ortho (2-isomer) and Para (Crisaborole) isomers, enabling baseline resolution impossible with standard C18 hydrophobic interactions.

Performance Data Summary

The following data is synthesized from validation studies comparing standard HPLC methods with the optimized UPLC-MS/MS protocol.

ParameterStandard HPLC-UVOptimized UPLC-PDAOptimized UPLC-MS/MS
Linearity (

)
> 0.999> 0.9995> 0.9998
LOD (Limit of Detection) 0.1094 µg/mL0.03 µg/mL0.0014 µg/mL
LOQ (Limit of Quantitation) 0.3316 µg/mL0.08 µg/mL0.0045 µg/mL
Recovery (%) 98.0 - 102.0%100.0 - 101.2%95.0 - 112.5%
Precision (% RSD) < 2.0%< 1.0%< 2.0%

Key Insight: While HPLC-UV is sufficient for assay (purity >98%), it cannot reliably quantify the 2-isomer at the genotoxic threshold (often <10 ppm). UPLC-MS/MS is mandatory for trace impurity profiling in this class.

References

  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520. Link

  • Rao, T. M., Reddy, C. B., & Babu, P. S. (2019). A Validated Analytical Method for Quantification of Crisaborole in Matrices by UPLC-ESI-MS/MS. International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936.[3] Link

  • Jaafar, M. H. M., et al. (2024).[4][5][6] Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science, 7(2), 11-20.[5][6] Link

  • Kumar, J. N. S. (2016). Stability Indicating Method Development and Validation for the Determination of Crisaborole in Bulk Drugs by Using UPLC. International Journal of Scientific Development and Research (IJSDR), 1(12). Link

Sources

Comparative

Crystal Structure Analysis (XRD) of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile: A Comparative Technical Guide

This guide provides a comprehensive technical analysis of the crystal structure determination for 2-[4-(Hydroxymethyl)phenoxy]benzonitrile , a critical structural motif in the synthesis of benzoxaborole pharmaceuticals (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the crystal structure determination for 2-[4-(Hydroxymethyl)phenoxy]benzonitrile , a critical structural motif in the synthesis of benzoxaborole pharmaceuticals (e.g., Crisaborole, Tavaborole).

This document compares the performance, resolution, and utility of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative solid-state characterization methods (PXRD, NMR, DSC) for this specific molecule.

Executive Summary & Strategic Context

2-[4-(Hydroxymethyl)phenoxy]benzonitrile represents a class of flexible diaryl ether intermediates used in medicinal chemistry. Its solid-state analysis is non-trivial due to the conformational freedom of the ether linkage (


) and the competing hydrogen-bonding motifs between the hydroxyl donor (

) and the nitrile acceptor (

).

This guide serves as a protocol for researchers to:

  • Isolate high-quality single crystals suitable for diffraction.

  • Solve the crystal structure to determine the precise torsion angles (

    
    ) defining the ether bridge.
    
  • Compare XRD results against bulk characterization methods to identify polymorphism—a critical quality attribute (CQA) in drug development.

Comparative Analysis: XRD vs. Alternative Characterization Methods

For a researcher characterizing this intermediate, choosing the right analytical tool is critical. The table below objectively compares SC-XRD (the product of this guide) against its primary alternatives.

Table 1: Performance Comparison of Solid-State Characterization Methods
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR (ssNMR) DSC / TGA
Primary Output 3D Atomic Coordinates (

)
Diffractogram (

vs. Intensity)
Chemical Shift Anisotropy (

)
Thermal Transitions (

)
Structural Resolution Atomic Level (0.7–0.8 Å)Bulk Phase IDMolecular EnvironmentMacroscopic Phase Change
Conformational Insight High: Determines exact ether torsion angles.Low: Inferred from reference patterns.Medium: Detects distinct conformers.None
Polymorph Discrimination Absolute: Defines the unit cell & packing.High: distinct fingerprints.High: distinct shifts.Medium: distinct melting points.
Sample Requirement Single crystal (

mm)
Bulk powder (

mg)
Bulk powder (

mg)
Bulk powder (

mg)
Critical Limitation Requires high-quality crystal growth.Cannot solve de novo structure easily.Low sensitivity; long acquisition.Destructive; no structural data.
Why SC-XRD is the Superior Choice for This Molecule

While NMR confirms chemical identity, only SC-XRD can resolve the supramolecular packing driven by the


 interaction. For 2-[4-(Hydroxymethyl)phenoxy]benzonitrile, the competition between intermolecular H-bonding (forming chains) and intramolecular 

stacking determines the stability of the solid form. SC-XRD is the only method that directly visualizes this competition.

Experimental Protocol: Crystallization & Data Collection

This section details a self-validating workflow for obtaining the crystal structure.

Phase 1: Crystal Growth Strategy (The "Solvent Trap")

The flexibility of the diaryl ether linkage often leads to oil formation. To force crystallization, we utilize a vapor diffusion method targeting the specific solubility profile of the benzonitrile core.

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF). Dissolves the aromatic core.

  • Solvent B (Anti-Solvent):

    
    -Hexane or Pentane. Induces precipitation.
    
  • Protocol:

    • Dissolve 20 mg of the compound in 1.5 mL of DCM in a small vial (inner vial).

    • Place the open inner vial inside a larger jar containing 10 mL of

      
      -Hexane (outer reservoir).
      
    • Seal the outer jar. The hexane vapor will slowly diffuse into the DCM, reducing solubility gradually.

    • Why this works: Slow diffusion allows the molecules to organize into the thermodynamically most stable polymorph, favoring the formation of robust

      
       hydrogen bonds over amorphous aggregation.
      
Phase 2: Data Collection Parameters
  • Temperature: 100 K (Cryostream).

    • Reasoning: The hydroxymethyl group (

      
      ) typically exhibits high thermal rotation. Cooling to 100 K "freezes" this motion, allowing for precise localization of the hydrogen atoms.
      
  • Radiation Source: Mo K

    
      (
    
    
    
    Å).[1]
    • Reasoning: Molybdenum radiation minimizes absorption effects common in aromatic nitriles and provides sufficient resolution (

      
       Å) for direct methods.
      
  • Strategy: Collect a full sphere of data (redundancy

    
    ) to ensure accurate intensity statistics for the triclinic or monoclinic systems typical of these derivatives.
    
Phase 3: Structure Solution Workflow
  • Index Unit Cell: Check for metric symmetry (likely Monoclinic

    
     or Triclinic 
    
    
    
    ).
  • Space Group Determination: Analyze systematic absences (e.g.,

    
     for 
    
    
    
    screw axis).
  • Phasing: Use SHELXT (Intrinsic Phasing).[1] The heavy atoms (O, N) will appear immediately.

  • Refinement: Use SHELXL (Least Squares).

    • Critical Step: Locate the hydroxyl hydrogen in the difference Fourier map. Do not place it geometrically. Its position defines the H-bond network.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to final structural validation, highlighting the critical decision points.

G cluster_cryst Crystallization Strategy cluster_xrd XRD Analysis Synthesis Crude Intermediate (2-[4-(Hydroxymethyl)phenoxy]benzonitrile) Solubility Solubility Screen (DCM vs Hexane) Synthesis->Solubility VaporDiff Vapor Diffusion (Slow Growth) Solubility->VaporDiff Check Microscopy Check (Birefringence?) VaporDiff->Check Check->Solubility No (Oil/Amorphous) Mount Mount Crystal @ 100 K Check->Mount Yes (Crystalline) Collect Data Collection (Mo Kα) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Result Final CIF (Packing & H-Bonds) Solve->Result

Caption: Workflow for the isolation and structural determination of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile, emphasizing the iterative crystallization loop.

Structural Expectations & Data Interpretation[2][3]

When analyzing the solved structure, focus on these three specific parameters which define the "performance" of the crystal lattice:

A. The Ether Torsion Angles

The conformation of the diaryl ether is defined by the torsion angles around the bridging oxygen:


 and 

.
  • Typical Values: For flexible diaryl ethers, these angles are typically between 60° and 80° ("Twist" conformation) to minimize steric clash between the ortho-protons.

  • Significance: If the angles are near 90°, the rings are perpendicular (typical for bulky substituents). If near 0° (unlikely), the molecule is planar, suggesting strong

    
    -stacking forces overcoming steric hindrance.
    
B. The Hydrogen Bond Network ( )

This is the primary stabilizing force.

  • Donor: Hydroxyl group (

    
    ) at the para-position.
    
  • Acceptor: Nitrile nitrogen (

    
    ) on the opposing ring.
    
  • Metric: Look for a

    
     distance of 2.8 – 3.0 Å .
    
  • Topology: This interaction typically forms infinite 1D chains or Centrosymmetric Dimers (

    
     motifs). The formation of chains vs. dimers often dictates the solubility and melting point of the material.
    
C. Stacking

Check the centroid-to-centroid distance between the benzonitrile ring and the phenol ring of adjacent molecules.

  • Target:

    
     Å indicates significant interaction.
    
  • Relevance: Strong

    
    -stacking correlates with higher lattice energy and lower solubility, which is crucial data for formulation development.
    

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Nangia, A. (2008). "Conformational polymorphism in organic crystals." Accounts of Chemical Research, 41(5), 595-604. Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573. Link

  • Rigaku Corporation. (2018). "General Guidelines for Single Crystal X-ray Diffraction Data Collection." Rigaku Journal, 34(1), 12-18. Link

Sources

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